Ascorbyl palmitate is an ester formed from ascorbic acid (Vitamin C) and palmitic acid (a fatty acid). This chemical combination gives it dual functionality and distinguishes it from its components.
| Property | Description |
|---|---|
| Chemical Identity | Ester of ascorbic acid and palmitic acid [1]. |
| IUPAC Name | This compound [2]. |
| CAS Number | 137-66-6 [2]. |
| E-Number | E 304(i) [3] [2]. |
| Solubility | Fat-soluble [1] [4]. |
| Primary Functions | Antioxidant food additive; fat-soluble source of Vitamin C [1] [4]. |
| Key Mechanism | Acts as an antioxidant, donating electrons to neutralize free radicals [4]. |
The synthesis of this compound can be achieved through various methods, including chemical catalysis, enzymatic synthesis, or microwave-assisted synthesis [4]. A primary goal in its production and application research is encapsulation, a process used to improve its stability and bioavailability in different formulations [4].
The safety of this compound as a food additive has been extensively re-evaluated by the European Food Safety Authority (EFSA). The core principle of its safety assessment is the assumption that it fully hydrolyzes pre-systemically in the human body to ascorbic acid and palmitic acid, both of which are natural and well-understood compounds [3] [2].
The diagram below illustrates the metabolic pathway and regulatory logic for the safety assessment of this compound in food.
Based on this metabolic pathway, EFSA concluded that there is no safety concern for the use of this compound as a food additive at the reported uses and use levels for the general population [2]. A specific assessment for infants under 16 weeks of age also concluded that the intake of its metabolites from infant formula does not raise health concerns [3].
It is crucial to distinguish between its safety when ingested in food and its effects in other contexts. Some in vitro (cell-based) studies, particularly in dermatological research, have reported that under ultraviolet B (UVB) radiation, this compound can exhibit dual behavior. While it demonstrates antioxidant properties by reducing reactive oxygen species, it may also promote UVB-induced lipid peroxidation and cytotoxicity in skin cells [5].
EFSA's scientific opinion provides detailed exposure estimates for the most sensitive population, infants below 16 weeks of age. The table below summarizes the quantitative exposure assessment.
| Population | Food Category | Description | Exposure to this compound | Equivalent Ascorbic Acid |
|---|---|---|---|---|
| Infants <16 weeks | FC 13.1.1 (Infant Formula) | High-level consumption (95th percentile) | 2.6 mg/kg bw/day [3] | 1.11 mg/kg bw/day [3] |
| Infants <16 weeks | FC 13.1.5.1 (Special Medical Purposes Formula) | High-level consumption (95th percentile) | 26 mg/kg bw/day [3] | 11.1 mg/kg bw/day [3] |
For researchers investigating this compound, the following methodological points are relevant based on EFSA's data calls and scientific literature.
Ascorbyl palmitate (C₂₂H₃₈O₇) is a fat-soluble ester derived from ascorbic acid and palmitic acid [1] [2]. Its primary mechanism involves donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and free radicals.
Standard in vitro assays quantify antioxidant activity through radical scavenging and lipid protection.
| Assay/Method | Key Protocol Details | Measured Outcome & this compound Performance |
|---|
| DPPH/ABTS Assay | • DPPH: Absorbance read at 517 nm [4]. • ABTS: Absorbance read at 734 nm [3] [4]. • Results expressed as IC₅₀ or Trolox equivalents. | Effectively scavenges free radicals. One study reported it had greater scavenging efficacy than acetylated epigallocatechin gallate (A-EGCG) [4]. | | Ferric Reducing Antioxidant Power (FRAP) | • Absorbance read at 593 nm [4]. • Expressed as µmol Trolox equivalents (TE)/mL. | Demonstrates significant reducing power, indicating capacity to donate electrons. | | Lipid Oxidation Model Systems | • β-Carotene-Linoleate: Inhibits oxidative bleaching of β-carotene; absorbance decay monitored at 470 nm [4]. • Lecithin Liposome: Reduces formation of thiobarbituric acid-reactive substances (TBARS) [4]. | Shows dose-dependent inhibition of lipid oxidation. More effective than A-EGCG in protecting mackerel mince and shrimp oil [4]. |
The experimental workflow below illustrates the key steps for evaluating antioxidant activity in lipid systems.
This compound is extensively investigated for use in nano-sized drug delivery platforms [5] [6]. A key example is its role in aspasomes – a type of nanovesicle where this compound acts as both an active drug and an integral structural component of the vesicle bilayer, enhancing delivery and bioavailability [5] [6].
In topical formulations, its lipophilicity enables better penetration into the stratum corneum compared to pure ascorbic acid [2]. It is considered less irritating and effective at a neutral pH, making it easier to formulate [2].
Ascorbyl palmitate is a fat-soluble ester formed from ascorbic acid (Vitamin C) and palmitic acid [1]. Its basic technical characteristics are summarized below.
| Property | Description |
|---|---|
| Chemical Name | 6-O-Palmitoylascorbic acid [2] |
| Molecular Formula | C₂₂H₃₈O₇ [2] [1] |
| Molecular Weight | 414.539 g·mol⁻¹ [1] |
| Appearance | White to yellowish powder [1] |
| Solubility | Insoluble in water; soluble in oils and ethanol [2] [1] |
| Melting Point | 116–117 °C [2] [1] |
Regulatory bodies like the FDA and EFSA approve this compound for use as a food additive (E304) and in cosmetics [2] [1] [3]. The European Food Safety Authority (EFSA) concluded that there is no safety concern for its reported uses and levels in food, based on the assumption that it hydrolyzes pre-systemically into ascorbic acid and palmitic acid, both of which are well-understood by the body [3] [4].
The safety assessment reveals a dual nature: this compound acts as an antioxidant but may also promote adverse effects under specific conditions.
A pivotal study on human keratinocytes (skin cells) exposed to UV-B radiation provides critical insights into the mechanism of toxicity [5]. The experimental workflow and key findings of this study are illustrated below.
Experimental workflow of AP effects on keratinocytes under UV-B [5]
This study demonstrates that while AP exhibits antioxidant properties by reducing reactive oxygen species and protecting certain cell signaling pathways, it simultaneously promotes UV-B-induced lipid peroxidation, which activates stress-related kinases and leads to cell death [5]. The proposed mechanism suggests that the lipid (palmitic acid) component of AP contributes to the generation of toxic oxidized lipid metabolites, which are the likely mediators of this damage [5].
EFSA has specifically evaluated the safety of this compound in food for infants under 16 weeks of age [4]. The analysis concluded that the intake of ascorbic acid and palmitate from its use in infant formula at permitted levels raises no health concerns. The key exposure estimates and comparisons are shown in the table below.
| Exposure Scenario | Estimated AP Intake (mg/kg bw/day) | Equivalent Ascorbic Acid (% of Adequate Intake) | Equivalent Palmitate (% from Breastfeeding) |
|---|---|---|---|
| Standard Infant Formula (FC 13.1.1) | 2.6 (high-level) | 26.6% | < 0.1% |
| Special Medical Purpose Formula (FC 13.1.5.1) | 26 (high-level) | 266% | < 1% |
The EFSA opinion notes that even the exceedance of the adequate vitamin C intake in special infant formulae is of no safety concern, as adverse effects in adults are only seen at vastly higher doses (grams per day) [4]. The palmitate exposure is negligible compared to the amount naturally ingested from breast milk [4].
For researchers and drug development professionals, the key takeaways are:
This compound (AP), also known as ascorbic acid 6-palmitate, is a lipid-soluble derivative of ascorbic acid (Vitamin C) formed by esterification with palmitic acid. Its primary advantage over ascorbic acid is significantly enhanced stability, making it a valuable compound in pharmaceutical, cosmetic, and food applications where oxidative degradation is a concern. In vitro studies primarily focus on its antioxidant and pro-oxidant mechanisms, delivery system development, and biological activities, including antitumor and wound-healing effects [1] [2].
Advanced delivery systems have been developed to overcome AP's poor aqueous solubility and enhance its bioavailability. The table below summarizes the key characteristics of these systems:
| Delivery System | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency | Key Findings | Reference |
|---|---|---|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate, DDAB, Pluronic F-68 | Not explicitly stated (TEM visualization confirmed formation) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Cytotoxic to U2OS cancer cells at lower concentrations than free ascorbate; 3% Pluronic F-68 showed better tumor cell selectivity. | [1] |
| Liposomes (Co-encapsulated) | Ascorbic Acid & this compound | 161 | 0.215 | -31.7 | AA: 37% AP: 79% | Stable for 60 days under refrigeration; significant antioxidant activity; non-toxic to cells. | [3] | | Cryogels (for Wound Healing) | Oxidized Alginate (ADA), Marine Collagen (COL) | Pore size: 25 ± 7 µm (when loaded with AP) | Not Applicable | -7.36 ± 1.24 | Not explicitly stated | Promoted 97.8% wound closure in 48h in HSF migration assay; high water uptake and antimicrobial activity. | [4] |
Objective: To create a stable, aqueous suspension of AP for antitumor applications [1].
Objective: To evaluate the cytotoxic effect of SLN-AP on cell lines [1].
Objective: To determine the pro-oxidant (antitumor) or antioxidant effect of AP formulations [1].
Objective: To confirm the cellular internalization of nanoparticles [1].
The following diagram outlines the general workflow for developing and evaluating an this compound-loaded formulation, synthesizing the key protocols described above:
In vitro studies conclusively demonstrate that this compound is a biologically active derivative of vitamin C. Formulating it into advanced delivery systems like solid lipid nanoparticles, liposomes, and cryogels effectively mitigates its stability and solubility challenges. These formulations enhance its bioavailability and enable targeted biological activities, including selective cytotoxicity against tumor cells and promotion of wound healing. The provided methodologies for synthesis, cytotoxicity testing, and mechanism-of-action studies offer a robust framework for researchers to further investigate and develop AP-based therapeutic applications.
The core instability of ascorbyl palmitate stems from the same enol group that makes it a potent antioxidant, which is highly susceptible to oxidation [1]. This process is accelerated by several environmental factors.
The stability of this compound is highly dependent on its environment. The table below summarizes key stability data and experimental findings from various studies.
| Factor / Condition | Impact on Stability / Experimental Finding | Source / Context |
|---|---|---|
| General Thermal Stability | Melting point: 107–117°C [3]; Relatively low heat stability compared to other antioxidants [4]. | Physical property measurement |
| Storage Stability | Shelf life of 12–24 months when stored in airtight, opaque containers [3]. | Manufacturer guidelines & stability studies |
| Photochemical Stability | Encapsulation within high-amylose maize starch significantly improved retention after 6 hours of light exposure [4]. | Controlled light exposure experiment |
| Oxidative Stability | 400 ppm of AP in cottonseed and olive oil reduced peroxide and malonaldehyde formation during 28-day storage at 60°C [5]. | Accelerated oxidation study in oils |
| Co-antioxidant Effect | 4-(tridecyloxy)benzaldehyde oxime (TDBO) in microemulsions increased AP stability, likely by reducing the AP radical [2]. | Co-formulation stability study |
| Pro-oxidant Potential | Can exhibit pro-oxidant behavior at high concentrations or in the presence of metal ions [6]. | Mechanistic study |
Successful stabilization of this compound in formulations involves a multi-pronged approach that addresses its main degradation pathways.
Here are detailed methodologies for two key experiments cited in the search results, which you can adapt for your own research.
This protocol evaluates how a co-antioxidant (TDBO) influences the stability of this compound in a microemulsion under accelerated conditions.
This method details the formation of inclusion complexes (ICs) with high-amylose maize starch (HAMS) and the testing of the encapsulated this compound's stability.
The experimental workflow for creating and testing starch inclusion complexes is summarized below.
Workflow for Starch Inclusion Complex Experiment
A 2012 study in Colloids and Surfaces B: Biointerfaces specifically investigated the phase behavior of the ascorbyl palmitate (Asc16)–polyethyleneglycol 400 (PEG 400)–water system [1] [2]. The key findings on the identified mesophases are summarized below.
| Phase / State | Structure / Characteristics | Conditions of Formation |
|---|---|---|
| Cubic Mesophase | A non-lamellar, likely viscous isotropic phase [1] [2] | Detected in certain regions of the phase diagram; its domain shifts with PEG content [1] [2]. |
| Lamellar Mesophases | Two (probably three) layered structures with alternating surfactant and solvent layers [1] [2] | Detected in different regions of the phase diagram [1] [2]. |
| Hydrated Crystals | Asc16 • 2.6 H₂O [1] [2] | Forms when sufficient water is present [1] [2]. |
| Anhydrous Crystals | Mixture with hydrated crystals [1] [2] | Forms when the proportion of water is lower than that required for full hydration [1] [2]. |
| Waxy Crystals | Hydrocarbon bilayers are melted, but polar bilayers remain rigid [1] [2] | Formed upon heating the hydrated/anhydrous crystal mixture [1] [2]. |
Effect of PEG 400: The study found that adding PEG 400 to the system systematically shifts the boundaries of the liquid crystalline domains to lower temperatures and lower surfactant concentrations [1] [2]. Specifically, at PEG 400 concentrations ≥50%, the domain of the cubic mesophase shifts to lower surfactant concentrations compared to water-rich systems [1] [2].
The following workflow outlines the key experimental procedures from the study. Please note that specific equipment models and detailed sample preparation formulas are not provided in the available sources.
The phase diagram of a surfactant system is highly specific to its components and conditions. The study located is for a ternary system, which is more complex than the binary system you initially inquired about.
To find a dedicated phase diagram for the this compound-water system, I suggest you:
| Solvent | Solubility | Notes / Context |
|---|---|---|
| DMSO | Soluble (Slightly) [1] | Preferred solvent for enzymatic synthesis [2] |
| Methanol | Sparingly Soluble [1] | - |
| Ethanol | Slightly Soluble [3] | Described as "slightly soluble in alcohol" [3] |
| Chloroform | Insoluble [3] | - |
| Ether | Insoluble [3] | - |
The solubility data is largely derived from experimental work focused on the synthesis and formulation of ascorbyl palmitate.
The diagram below illustrates the primary experimental pathways that utilize these solubility properties.
Ascorbyl palmitate-based vesicles, commonly known as aspasomes, represent an advanced category of multifunctional nanocarriers that combine the therapeutic benefits of antioxidant compounds with enhanced drug delivery capabilities. These specialized lipid-based vesicles are composed primarily of This compound (AP), a lipophilic ester derivative of ascorbic acid (Vitamin C), combined with membrane-stabilizing components such as cholesterol and charge-inducing lipids. Aspasomes constitute a significant advancement in nanomedicine due to their inherent antioxidant activity, which is maintained even after the formation of the vesicular structure [1]. This unique characteristic provides aspasomes with a dual functionality: serving as effective drug delivery systems while simultaneously combating oxidative stress, which is implicated in numerous pathological conditions including inflammatory diseases, cancer, and degenerative disorders [2].
The fundamental advantage of aspasomes over conventional liposomes lies in their compositional biology. Unlike traditional liposomes that utilize phospholipids as their primary building blocks, aspasomes incorporate this compound as the main vesicle-forming material, resulting in a structure that retains the radical-scavenging potency of the ascorbyl moiety while gaining the delivery advantages of nanocarriers [1]. This combination addresses a critical limitation of native ascorbic acid—its poor stability in aqueous environments—while simultaneously enhancing its bioavailability and tissue penetration [2]. Additionally, the unique surface characteristics and membrane properties of aspasomes contribute to their enhanced permeability across biological barriers, as demonstrated in transdermal delivery studies where aspasomes significantly improved skin permeation of encapsulated drugs compared to conventional formulations [1] [3].
The formulation of aspasomes requires precise combination of specific components in optimized ratios to achieve stable, functional vesicles with desired characteristics. The primary bilayer-forming agent is this compound, which serves as both a structural element and an active therapeutic component. The sterol component (typically cholesterol) provides membrane stability and rigidity, while charged lipids (such as dicetyl phosphate) impart surface charge that prevents vesicle aggregation through electrostatic repulsion [1].
Table 1: Core Components of Aspasome Formulations
| Component | Functional Role | Concentration Range | Impact on Vesicle Properties |
|---|---|---|---|
| This compound | Primary vesicle-forming material; provides antioxidant activity | 40-60 mol% | Determines fundamental bilayer structure; contributes antioxidant properties |
| Cholesterol | Membrane stabilizer; reduces fluidity and increases rigidity | 18-72 mol% | Enhances vesicle stability; modulates membrane permeability |
| Dicetyl Phosphate | Charge inducer; provides negative surface charge | 5-15 mol% | Prevents vesicle aggregation; enhances colloidal stability |
The compositional flexibility of aspasomes allows researchers to tailor vesicle properties for specific applications. For instance, variations in cholesterol content significantly impact both membrane rigidity and drug release kinetics, with studies indicating that approximately 45 mol% cholesterol provides optimal retardation of drug release [1]. This compositional tuning capability makes aspasomes adaptable for various therapeutic needs, from rapid drug delivery to sustained release applications.
The relationship between aspasome composition and their functional characteristics follows predictable patterns that can be leveraged in formulation design. Higher cholesterol content generally correlates with increased membrane rigidity, which typically results in reduced drug permeability and more sustained release profiles. However, this relationship is not strictly linear, as demonstrated by the non-monotonic effect of cholesterol on drug release rates, with maximal release retardation observed at approximately 45 mol% cholesterol [1]. The surface charge of aspasomes, primarily controlled by the content of charged lipids like dicetyl phosphate, plays a crucial role in determining their colloidal stability and interaction with biological membranes. Highly negative zeta potential values (typically below -30 mV) contribute to stability through electrostatic repulsion between vesicles, preventing aggregation and fusion during storage [3].
The thin-film hydration method represents the most widely employed and reliable technique for aspasome preparation, providing consistent vesicle formation with controllable size distribution. This section details a standardized protocol adapted from multiple research sources [1] [4] [3]:
Step 1: Lipid Mixture Preparation Accurately weigh this compound, cholesterol, and dicetyl phosphate in the desired molar ratio (typically 45:45:10 mol% for basic formulations). Dissolve the lipid mixture in a 3:7 (v/v) methanol-chloroform solvent system in a round-bottom flask. The total lipid concentration should typically range between 10-50 mg/mL to ensure proper film formation and hydration.
Step 2: Thin Film Formation Evaporate the organic solvent using a rotary evaporator under reduced pressure (200-300 mbar) at a temperature of 35-45°C. Maintain rotation at approximately 100 rpm to ensure uniform film deposition on the flask walls. Continue evaporation until a thin, uniform lipid film forms. Further dry the film under high vacuum (5-10 mbar) for 4-6 hours or overnight to ensure complete solvent removal.
Step 3: Film Hydration Hydrate the lipid film with an aqueous phase pre-heated to a temperature above the phase transition temperature of the lipid components (typically 10°C above the highest Tm). For this compound-based systems, hydration at 50-60°C is generally effective. Use buffer solutions (typically phosphate buffer saline, pH 7.4) containing the drug to be encapsulated for hydrophilic compounds, or hydrate with plain buffer if the active compound will be incorporated later. Maintain the hydration temperature for 45-60 minutes with occasional vigorous shaking and brief sonication (30-second bursts in a bath sonicator) to facilitate complete film detachment and vesicle formation.
Step 4: Size Reduction Subject the resulting multilamellar vesicle (MLV) dispersion to probe sonication on ice using a high-intensity ultrasonic disruptor (e.g., 15 minutes total with 10-second on/off intervals at 40% amplitude for 1 mL of dispersion). Alternatively, extrude the MLV dispersion through polycarbonate membranes of decreasing pore sizes (typically 400 nm, 200 nm, and finally 100 nm) using a liposome extruder to obtain small unilamellar vesicles (SUVs) with narrow size distribution.
Step 5: Purification and Storage Separate unencapsulated drug molecules using dialysis, gel filtration chromatography, or centrifugation. Store the final aspasome preparation in sealed containers under inert gas (nitrogen or argon) atmosphere at 4°C to prevent oxidation and ensure stability.
Diagram 1: Aspasome preparation workflow using the thin-film hydration method
Successful preparation of aspasomes with reproducible characteristics requires careful attention to critical process parameters that significantly impact the final product attributes. The hydration temperature must be carefully controlled to remain above the phase transition temperature (Tm) of the lipid components to ensure proper bilayer fluidity and vesicle formation. For this compound-based systems, this typically requires temperatures of 50-60°C. The ionic strength and pH of the hydration medium significantly influence vesicle characteristics, with neutral pH and physiological ionic strength generally providing optimal results. The sonication parameters (time, amplitude, and pulse intervals) must be optimized to achieve the desired size distribution while minimizing degradation of the lipid components. Studies have shown that extrusion techniques generally produce more uniform size distributions compared to sonication, with 10-15 passes through polycarbonate membranes typically required for homogenization [4].
Comprehensive characterization of aspasomes is essential to ensure their quality, stability, and performance. The following parameters should be routinely evaluated for any aspasome formulation:
Table 2: Essential Characterization Parameters for Aspasome Formulations
| Parameter | Analytical Method | Target Specifications | Significance |
|---|---|---|---|
| Size Distribution | Dynamic Light Scattering (DLS) | 100-200 nm (depending on application) | Influences tissue penetration and cellular uptake |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | <0.3 | Indicates homogeneity of vesicle population |
| Zeta Potential | Electrophoretic Light Scattering | <-30 mV (for anionic aspasomes) | Predicts colloidal stability; higher magnitude prevents aggregation |
| Entrapment Efficiency | Ultracentrifugation/Size Exclusion Chromatography with HPLC/UV analysis | >70% (application-dependent) | Determines drug loading capacity and formulation efficiency |
| Vesicle Morphology | Transmission Electron Microscopy (TEM) | Spherical, unilamellar structure | Confirms vesicle formation and structural integrity |
Rigorous characterization provides critical insights into the structural integrity of aspasomes and their potential in vivo performance. For instance, size measurements not only affect stability but also influence biological distribution, with vesicles in the 100-200 nm range demonstrating optimal balance between circulation time and tissue penetration [5] [3]. Zeta potential values below -30 mV typically indicate sufficient electrostatic repulsion to prevent aggregation during storage, contributing to long-term stability [3].
Beyond basic physicochemical characterization, aspasomes must be evaluated for their storage stability and functional performance under conditions mimicking their intended application. Stability studies should monitor changes in size, PDI, zeta potential, and entrapment efficiency over time under various storage conditions (typically 4°C, 25°C, and 37°C). Additionally, the antioxidant capacity of aspasomes represents a critical quality attribute that differentiates them from conventional liposomes. This can be evaluated using the DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging assay, where the reduction in absorbance at 517 nm after addition of aspasome dispersion provides a quantitative measure of antioxidant activity [1]. Studies have confirmed that the radical-scavenging potency of the ascorbyl moiety is retained after vesicle formation, with aspasomes demonstrating superior antioxidant activity compared to free ascorbic acid in protection against quinolinic acid-induced lipoperoxidation in human blood models [1].
The drug release kinetics from aspasomes represent another critical performance parameter, typically evaluated using dialysis methods under sink conditions. The release profile follows a biphasic pattern characterized by an initial burst release followed by a sustained release phase. The cholesterol content significantly influences release rates, with optimal retardation observed at approximately 45 mol% cholesterol [1]. For transdermal applications, skin permeation studies using Franz diffusion cells with excised animal or human skin provide essential data on delivery efficiency, with aspasomes consistently demonstrating enhanced permeation compared to conventional formulations [1] [3].
Aspasomes have demonstrated significant potential across multiple therapeutic areas, with particularly strong evidence supporting their application in dermatological conditions and enhanced drug delivery. The table below summarizes key application areas and their documented outcomes:
Table 3: Therapeutic Applications of Aspasome Formulations
| Application Area | Encapsulated Agent | Key Findings | Reference |
|---|---|---|---|
| Acne Treatment | Quercetin | 77.9% reduction in inflammatory lesions; 55.3% reduction in total lesions; enhanced antibacterial activity against P. acnes | [3] |
| Transdermal Drug Delivery | Azidothymidine (AZT) | Significantly enhanced skin permeation compared to aqueous dispersion or drug solution | [1] |
| Antioxidant Therapy | Native antioxidant activity | Superior protection against quinolinic acid-induced lipoperoxidation compared to ascorbic acid | [1] |
| Cosmetic Applications | Various active compounds | Enhanced skin deposition (up to 40%); improved stability of oxidatively unstable compounds | [2] [3] |
The clinical efficacy of aspasomes has been demonstrated in an exploratory trial involving 20 acne patients (14 females, 6 males), where quercetin-loaded aspasomes produced dramatic reductions in inflammatory lesions (77.9%) and more modest but significant reduction in comedones (11.8%) and total lesions (55.3%) over the treatment period [3]. This study also confirmed the favorable safety profile of aspasomes, with no significant adverse effects reported and in vitro assays demonstrating safety on skin fibroblastic cells (3T3 CCL92 cell lines) [3].
The superior performance of aspasomes in various applications stems from multiple mechanistic advantages over conventional formulations. Their enhanced skin permeation appears to result from both the vesicular structure that facilitates drug partitioning into the skin layers and the permeation-enhancing properties of this compound itself [1]. Additionally, the inherent antioxidant activity of the vesicle structure provides complementary therapeutic effects that enhance the activity of encapsulated drugs, particularly in inflammatory conditions where oxidative stress plays a pathogenic role [2]. The antibacterial enhancement observed with quercetin-loaded aspasomes against Propionibacterium acnes (approximately double the zone of inhibition compared to free quercetin) likely results from improved interaction with bacterial membranes and potentially synergistic effects between the this compound bilayer and the encapsulated antimicrobial agent [3].
Diagram 2: Mechanism of action and therapeutic outcomes of aspasomes
While the thin-film hydration method represents the gold standard for laboratory-scale aspasome preparation, several alternative techniques offer advantages for specific applications or scaling considerations. The proliposome method provides a simpler approach with direct hydration of lipid-coated microparticles, though it may suffer from poorer reproducibility with small quantities [4]. For heat-sensitive compounds, ethanol injection methods offer a milder alternative, where lipid solutions in ethanol are rapidly injected into aqueous media, promoting spontaneous vesicle formation. However, this technique may result in heterogeneous size distributions requiring additional processing steps. Each method presents distinct trade-offs in terms of encapsulation efficiency, reproducibility, scalability, and processing conditions, allowing researchers to select the most appropriate technique based on their specific requirements and available resources [4].
The transition from laboratory-scale preparation to industrial production of aspasomes introduces several critical considerations. Lipid loss during manufacturing represents a significant challenge, with studies indicating that resuspension steps alone can account for up to 50% lipid loss under seemingly rigorous procedures, while extrusion typically results in 10-20% losses [6]. These losses must be carefully characterized and minimized through process optimization. Fortunately, even conditions with substantial lipid loss do not appear to significantly alter the target membrane composition as long as the lipid mixture remains below the cholesterol solubility limit [6]. Implementation of quality-by-design principles, with careful attention to critical process parameters and their impact on critical quality attributes, provides a systematic approach to ensuring consistent product quality during scale-up. Monitoring and control of extrusion parameters, hydration conditions, and purification processes become increasingly important as batch sizes increase, with in-process controls essential for detecting and correcting deviations in real time.
Aspasomes represent a versatile and highly promising platform for enhanced drug delivery with built-in antioxidant functionality. Their unique composition, centered around this compound as the primary vesicle-forming material, provides distinct advantages over conventional liposomes, particularly for applications involving oxidative stress or requiring enhanced permeation across biological barriers. The standardized protocols and characterization methods outlined in these application notes provide researchers with a solid foundation for developing and optimizing aspasome formulations tailored to specific therapeutic needs. As research in this field continues to evolve, aspasomes hold significant potential for addressing challenging delivery problems across multiple therapeutic areas, from dermatology to oncology and beyond.
Ascorbyl palmitate (AP), a lipid-soluble derivative of ascorbic acid, has gained significant attention in pharmaceutical and cosmetic applications due to its enhanced stability compared to native ascorbic acid while retaining potent antioxidant properties. However, the therapeutic potential of AP is limited by its poor aqueous solubility and challenges associated with its delivery to target tissues. Solid lipid nanoparticles (SLNs) have emerged as an advanced delivery system that can overcome these limitations by encapsulating AP within a biocompatible lipid matrix, thereby improving its stability, bioavailability, and targeted delivery.
The fundamental structure of SLNs consists of a solid lipid core that remains solid at both room and body temperatures, stabilized by surface-active agents. This unique architecture provides several advantages for AP delivery, including protection against degradation, controlled release kinetics, and the ability to penetrate biological barriers. Research has demonstrated that SLN-AP formulations exhibit significantly enhanced stability compared to free AP, particularly in aqueous environments where conventional ascorbate forms rapidly degrade [1]. Furthermore, the nanoscale size of these particles (typically 10-1000 nm) enables improved cellular uptake and tissue penetration, making them particularly valuable for dermal applications and targeted cancer therapy [2] [1].
The antioxidant mechanism of AP involves scavenging free radicals and protecting lipids from peroxidation, with studies showing that AP may be more effective than water-soluble vitamin C in protecting lipid structures due to its increased partitioning into lipid-rich environments [3]. When incorporated into SLNs, this activity is preserved while addressing the compound's inherent delivery challenges, creating a synergistic system that combines the benefits of lipid nanotechnology with the therapeutic potential of vitamin C derivatives.
The lipid matrix forms the structural foundation of SLNs and critically influences their drug loading capacity, release characteristics, and stability profile. For AP-loaded SLNs, the selection of appropriate lipids is based on their compatibility with AP, melting behavior, crystallinity, and regulatory status. Based on comprehensive studies, the following lipids have been identified as optimal for SLN-AP formulations:
Table 1: Lipid Components for SLN-AP Formulations
| Lipid Category | Specific Examples | Melting Point | Compatibility with AP | Key Properties |
|---|---|---|---|---|
| Acylglycerols | Glyceryl monostearate (GMS) | 55-65°C | High | Forms stable crystalline lattice with high entrapment efficiency |
| Glyceryl behenate (Compritol) | 65-77°C | Moderate-High | Provides sustained release profile | |
| Fatty Acids | Stearic acid | 69-72°C | High | Suitable for ion pairing with charged molecules |
| Palmitic acid | 62-67°C | High | Structural similarity to AP enhances compatibility | |
| Triglycerides | Tristearin | 72-75°C | Moderate | Creates highly ordered crystal structure |
| Tripalmitin | 66-68°C | Moderate | Balanced between loading capacity and release rate |
Glyceryl monostearate (GMS) has been identified as particularly effective for SLN-AP formulations, demonstrating high encapsulation efficiency (approximately 100% in some studies) and forming stable nanoparticles with AP [1]. The structural similarity between the fatty acid chains in GMS and the palmitic acid moiety in AP promotes molecular compatibility, enhancing drug loading and stability. The melting point of selected lipids should be above 40°C to ensure solid state at both room temperature and body temperature, providing structural integrity while preventing premature melting during storage or application [2].
Surfactants play a critical role in stabilizing the lipid-water interface, controlling particle size, and preventing aggregation. The selection of surfactants depends on their HLB value, molecular structure, and regulatory acceptance. For SLN-AP systems, both ionic and non-ionic surfactants have been successfully employed:
Table 2: Surfactant Systems for SLN-AP Formulations
| Surfactant Category | Specific Examples | Concentration Range | Function | Impact on SLN-AP Properties |
|---|---|---|---|---|
| Non-ionic | Pluronic F-68 | 3-10% | Stabilizer, steric hindrance | Reduces particle size, enhances stability, concentration-dependent cytotoxicity |
| Poloxamer 188 | 1-5% | Stabilizer | Improves circulation time, reduces protein adsorption | |
| Ionic | Dimethyldioctadecylammonium bromide (DDAB) | 0.1-1% | Cationic charge provider | Enhances cellular uptake, provides positive zeta potential |
| Stearylamine | 0.5-2% | Cationic lipid | Promotes interaction with negatively charged cell membranes | |
| Combination Systems | Pluronic F-68 + DDAB | Variable | Dual stabilization | Provides both steric and electrostatic stabilization |
Studies have demonstrated that the concentration of Pluronic F-68 significantly influences the biological behavior of SLN-AP formulations. Specifically, 3% Pluronic F-68 showed better selectivity for targeting tumor cells compared to 10% concentration, which exhibited higher intrinsic cytotoxicity [1]. This concentration-dependent effect highlights the importance of surfactant optimization in formulation design.
AP serves as both an active pharmaceutical ingredient and a functional component in SLN formulations. Key specifications for AP include:
The ester linkage between ascorbic acid and palmitic acid provides AP with its lipophilic character while maintaining the antioxidant activity of vitamin C. This molecular structure allows AP to incorporate efficiently into the lipid matrix of SLNs, with typical loading capacities ranging from 5-20% (w/w) relative to the lipid phase [1].
The hot homogenization-ultrasonication protocol represents one of the most widely used and effective methods for SLN-AP preparation, combining high-temperature processing with mechanical energy input to form nanoscale particles with narrow size distribution.
Lipid Phase Preparation: Weigh accurately GMS (50 mg), DDAB (5 mg), and AP (10 mg). Combine these components in a suitable container and heat to 85±2°C using a water bath, maintaining this temperature for 5-10 minutes until a clear, homogeneous melt is obtained. The temperature should be maintained above the melting point of all lipid components throughout this process.
Aqueous Phase Preparation: Dissolve Pluronic F-68 in ultrapure water to achieve the desired concentration (3% or 10% w/v). Heat this solution to 85±2°C in a separate container, ensuring temperature matching with the lipid phase to prevent premature crystallization.
Pre-emulsion Formation: Add the heated aqueous phase to the molten lipid phase while maintaining temperature at 85±2°C. Use a high-shear mixer (≈10,000 rpm) for 2-3 minutes to form a coarse pre-emulsion. The ratio of aqueous to lipid phase is typically 1:1 (v/w) at this stage.
Ultrasonication: Transfer the pre-emulsion to a suitable container and subject to probe ultrasonication for 25 minutes while maintaining temperature at 85±2°C. Use pulsed mode (e.g., 5 seconds on, 2 seconds off) to minimize heat buildup and degradation. Adjust the amplitude based on the specific ultrasonic equipment, typically 60-80% of maximum power.
Cooling and Solidification: Immediately transfer the nanoemulsion to an ice bath (0-4°C) with gentle stirring for 30-60 minutes to facilitate lipid recrystallization and SLN formation. The cooling rate significantly influences the polymorphic behavior of lipids and subsequent drug encapsulation.
Storage: Store the final SLN-AP dispersion at 4°C protected from light. For long-term storage, lyophilization may be considered with appropriate cryoprotectants [1].
The following workflow diagram illustrates the complete SLN-AP preparation process:
While the hot homogenization-ultrasonication method is widely used, several alternative techniques offer specific advantages for particular applications:
This method utilizes high-pressure systems (500-1500 bar) to achieve particle size reduction through shear stress and cavitation forces. The process can be performed at elevated temperatures (hot homogenization) or below lipid melting points (cold homogenization). Hot high-pressure homogenization typically yields smaller particle sizes (100-200 nm) with narrow polydispersity, while cold homogenization minimizes thermal exposure for temperature-sensitive compounds [4].
This technique involves dissolving the lipid and AP in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate), emulsifying this solution in an aqueous surfactant phase, and subsequently removing the solvent by evaporation or extraction. This method operates at lower temperatures, reducing thermal degradation risks, but requires careful solvent removal to meet regulatory requirements [4].
Comprehensive characterization of SLN-AP is essential for quality assurance, batch-to-batch consistency, and correlation of properties with performance. The following parameters should be evaluated for each formulation batch:
Table 3: Physicochemical Characterization Parameters for SLN-AP
| Parameter | Analytical Method | Target Specification | Significance |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering (DLS) | 100-200 nm | Influences cellular uptake, stability, and tissue penetration |
| Polydispersity Index (PDI) | DLS, Multiple Angle DLS | <0.3 | Indicates size distribution homogeneity |
| Zeta Potential | Electrophoretic Light Scattering | ±20-40 mV | Predicts physical stability; higher magnitude indicates better stability |
| Encapsulation Efficiency | Ultracentrifugation/HPLC | >85% | Measures AP successfully incorporated into SLNs |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform | Visual confirmation of size and shape |
| Crystallinity | Differential Scanning Calorimetry (DSC) | Specific polymorphic form | Affects drug release and stability |
The evaluation of cellular uptake is critical for confirming the delivery potential of SLN-AP formulations.
Materials and Equipment:
Procedure:
The following diagram illustrates the cellular uptake assessment workflow:
SLN-AP formulations demonstrate potent antioxidant activity through multiple mechanisms, making them valuable for pharmaceutical and cosmetic applications targeting oxidative stress:
Reactive Oxygen Species (ROS) Scavenging: Studies using DCHF-DA assay have shown that SLN-AP significantly reduces ROS levels within 1 hour of treatment, even at low concentrations (5 μM ascorbate equivalent). This rapid antioxidant effect surpasses that of free ascorbic acid due to enhanced cellular delivery [1].
Lipid Peroxidation Inhibition: The lipophilic nature of AP enables effective incorporation into cellular membranes where it inhibits lipid peroxidation chain reactions. SLN encapsulation further enhances this activity by promoting AP integration into lipid bilayers [3].
Anti-inflammatory Effects: Through reduction of oxidative stress, SLN-AP demonstrates significant anti-inflammatory potential, particularly in skin applications. The formulation protects against UV-induced damage and mitigates inflammatory skin conditions such as atopic dermatitis and allergic contact dermatitis [5] [6].
Research has revealed that SLN-AP exhibits concentration-dependent cytotoxicity against cancer cells, with intriguing selectivity profiles:
Differential Cytotoxicity: SLN-AP formulations show enhanced cytotoxicity against U2OS osteosarcoma cells compared to HEK 293 normal kidney cells, particularly with 3% Pluronic F-68 concentration. This selective toxicity indicates potential for cancer-targeted therapy [1].
Pro-oxidant Mechanism: At higher concentrations, AP can exhibit pro-oxidant effects through generation of hydrogen peroxide, selectively targeting cancer cells which often have impaired antioxidant defense systems and metallic ion imbalances [1].
Combination Chemotherapy: SLN-AP has been successfully co-encapsulated with chemotherapeutic agents including paclitaxel, docetaxel, and doxorubicin to create combination therapies that enhance efficacy while potentially reducing side effects [1].
The combination of SLN technology with AP creates a synergistic system for dermal delivery, addressing multiple challenges in topical administration:
Enhanced Skin Permeation: SLN-AP formulations demonstrate significantly improved skin penetration compared to conventional AP formulations. The nanoparticulate structure enables interaction with skin lipids and potential follicular delivery, bypassing the stratum corneum barrier [7] [8].
Collagen Synthesis Stimulation: AP maintains the collagen-promoting activity of ascorbic acid, essential for maintaining skin structure and elasticity. SLN encapsulation enhances this effect by ensuring adequate delivery to dermal fibroblasts [5] [6].
Stability in Topical Formulations: SLN-AP can be incorporated into various dermal vehicles including hydrogels, creams, and liposomal hydrogels (lipogels) while maintaining stability and activity. The optimal pH for formulations containing AP is approximately 5.5, aligning with skin's natural pH [7] [3].
Comprehensive stability assessment of SLN-AP should monitor critical quality attributes over time under various storage conditions:
Table 4: Stability Parameters and Testing Frequency for SLN-AP
| Parameter | Test Method | Initial | 1 Month | 3 Months | 6 Months | Acceptance Criteria |
|---|---|---|---|---|---|---|
| Particle Size | DLS | ✓ | ✓ | ✓ | ✓ | ≤200 nm, Δ<10% |
| PDI | DLS | ✓ | ✓ | ✓ | ✓ | ≤0.3, Δ<0.1 |
| Zeta Potential | ELS | ✓ | ✓ | ✓ | ✓ | Original ±10 mV |
| Encapsulation Efficiency | HPLC | ✓ | ✓ | ✓ | ✓ | ≥85%, Δ<5% |
| pH | Potentiometry | ✓ | ✓ | ✓ | ✓ | 5.5-7.0 |
| Visual Appearance | Visual inspection | ✓ | ✓ | ✓ | ✓ | No precipitation, discoloration |
Research indicates that SLN-AP stability is maximized under specific conditions:
SLN-AP represents a versatile platform that successfully addresses the key challenges associated with this compound delivery, including its instability in aqueous environments and poor solubility. The protocols outlined in this document provide comprehensive guidance for researchers developing SLN-AP formulations for pharmaceutical and cosmetic applications. The standardized methodologies for preparation, characterization, and evaluation ensure reproducible results and facilitate comparison between studies.
Future development directions include surface functionalization for active targeting, optimization of large-scale production methods, and exploration of combination therapies with other active ingredients. The continued refinement of SLN-AP systems holds significant promise for enhancing the therapeutic application of vitamin C derivatives across multiple medical and cosmetic domains.
Ascorbyl palmitate (AP), a lipid-soluble derivative of Vitamin C, is widely used as an antioxidant in cosmeceuticals to protect the skin from oxidative stress and photoaging [1] [2]. However, its effective dermal delivery is challenged by low skin absorption and limited loading capacity in traditional vehicles like microemulsions, which often require high surfactant concentrations that can cause skin irritation [2].
A nanosuspension (NS) formulation overcomes these limitations. It is a carrier-free colloidal system composed of nanosized drug crystals suspended with a minimal amount of stabilizer [2]. The key advantages of this platform for AP include:
The table below summarizes the quantitative composition and key characteristics of the optimized AP nanosuspension gel (NS-G) [2].
Table 1: Optimized Formulation of AP Nanosuspension Gel (NS-G)
| Component | Function | Quantity/Concentration |
|---|---|---|
| This compound (AP) | Active Pharmaceutical Ingredient (Antioxidant) | 75 mg/mL |
| Kolliphor RH40 (Polyoxyl-40 hydrogenated castor oil) | Suspending/Steric Stabilization Agent | 0.5% w/v |
| Sodium Carboxymethyl Cellulose (Na.CMC 700 K) | Thickening Agent / Viscosity Modifier | 1.0% w/v |
| Citrate Buffer (pH 4.5) | Aqueous Dispersion Medium | q.s. to volume |
| Characteristic | Measurement Method | Result |
| Particle Size (Z-average) | Dynamic Light Scattering | 493.2 nm |
| Zeta Potential | Electrophoretic Light Scattering | -48.7 mV |
| Viscosity (at shear rate 100 s⁻¹) | Rheometer | 2.3 cP |
| Crystal Morphology | Microscopy | Long and flaky nanocrystals |
| Ex Vivo Skin Accumulation (vs. ME-G at 3h) | Franz diffusion cell, porcine skin | ~4x higher |
The following section provides a step-by-step methodological guide for formulating and testing the AP nanosuspension gel, as detailed in the search results [2].
Objective: To fabricate AP nanocrystals using a top-down bead-milling technique.
Materials:
Equipment:
Workflow:
Preparation of Coarse Suspension:
Bead-Milling Process:
Separation and Storage:
The following diagram illustrates the preparation workflow for the AP Nanosuspension Gel, from initial dispersion to the final product.
Objective: To evaluate the skin penetration and accumulation of AP from the NS-G formulation.
Materials:
Workflow:
Skin Preparation and Mounting:
Formulation Application:
Sample Collection and Analysis:
Skin Accumulation Assessment:
The data from the cited study confirms the superiority of the nanosuspension approach [2]. The AP nanosuspension gel (NS-G) demonstrated a significantly faster rate of skin absorption compared to the microemulsion gel (ME-G). Crucially, the cumulative amount of AP accumulated in the skin from NS-G was approximately 4, 3, and 1.4 times larger than that from ME-G at 3, 6, and 12 hours, respectively [2]. This highlights the ability of the nanocrystals to create a high-concentration reservoir on the skin, facilitating sustained delivery.
The enhanced performance can be visualized as a process where the formulation releases AP, which then penetrates the skin through multiple pathways.
Ascorbyl palmitate (AP) , a lipophilic derivative of vitamin C , has emerged as a versatile component in cancer nanomedicine due to its unique physicochemical properties and inherent antitumor activity. As an amphiphilic molecule, AP enables the development of sophisticated nanocarrier systems that enhance drug solubility, stability, and tumor-specific delivery while exhibiting synergistic effects with various chemotherapeutic agents. The molecular structure of AP, combining hydrophilic ascorbic acid with hydrophobic palmitic acid, allows it to function as both a therapeutic agent and a structural component in nanocarrier design. Current research demonstrates that AP-based nanocarriers significantly enhance therapeutic efficacy against various cancer types, including breast cancer, hepatocellular carcinoma, and melanoma, through multiple mechanisms such as reactive oxygen species (ROS) generation, apoptosis induction, and signaling pathway modulation [1] [2] [3].
The integration of AP into nanocarrier systems addresses several critical challenges in cancer therapy, including poor bioavailability, systemic toxicity, and multidrug resistance. Nanocarriers can exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting, while surface modifications enable active targeting strategies. Moreover, AP's antioxidant properties contribute to stabilizing encapsulated drugs and mitigating oxidative stress in normal tissues. Recent advances have demonstrated successful AP incorporation into various nanoplatforms, including solid lipid nanoparticles, nanoemulsions, polymer composites, and inorganic nanoparticle hybrids , each offering distinct advantages for specific therapeutic applications [2] [4] [5]. These developments position AP as a promising candidate for next-generation nanomedicine approaches in oncology, particularly in combination therapies where AP enhances the efficacy of established chemotherapeutic drugs.
Gold nanoparticles functionalized with this compound represent an advanced delivery platform for combination cancer therapy. The following protocol describes the development of AP-modified AuNPs co-loaded with gemcitabine (GEM), optimized for enhanced tumor targeting and sustained drug release [1].
Synthesis of AuNP Core: Prepare 20 nm gold nanoparticles by reducing tetra chloroauric acid (HAuCl·2H₂O) using this compound as both reducing and stabilizing agent. Dissolve AP in absolute ethanol at 55°C, then add dropwise to the aqueous gold salt solution (0.5 mM) under continuous sonication at 25°C for 30 minutes. The resulting AP-AuNPs exhibit a characteristic ruby-red color with maximum absorbance at 520-530 nm.
Surface Functionalization: For covalent conjugation (Au-GEM-AsP-COV), activate carboxyl groups on 11-mercaptoundecanoic acid (MUA)-modified AuNPs using EDC/NHS chemistry (molar ratio 1:1.5:1.5). Add gemcitabine hydrochloride (1.5 mg/mL) and incubate for 12 hours at 4°C with gentle agitation. For physical encapsulation (Au-GEM-AsP-Phys), incorporate GEM during the single-phase emulsification process using Tween 20 as surfactant.
Purification and Storage: Purify nanoparticles by centrifugation at 14,000 rpm for 30 minutes, followed by resuspension in phosphate-buffered saline (pH 7.4) containing 2% w/v D-mannitol as cryoprotectant. Lyophilize the final product and store at -20°C for long-term stability. The resulting formulations should achieve encapsulation efficiency >85% with particle size distribution of 106-129 nm and zeta potential of -15.9 to -18.3 mV [1].
Solid lipid nanoparticles co-loaded with AP and paclitaxel (PTX) provide a synergistic approach to cancer therapy. This protocol describes the preparation of AP/PTX-SLNs optimized for pulmonary metastatic melanoma therapy [4].
Lipid Phase Preparation: Combine this compound (0.5% w/v), paclitaxel (0.25% w/v), and glycerol monostearate (2.5% w/v) as solid lipid matrix. Melt the mixture at 70°C, then add soy lecithin (1.2% w/v) and cholesterol (0.5% w/v) as stabilizers.
Emulsification and Homogenization: Prepare aqueous phase containing 1.5% poloxamer 188 in double-distilled water heated to the same temperature. Mix oil and aqueous phases using high-speed homogenization at 15,000 rpm for 10 minutes, followed by probe sonication (5 cycles of 2 minutes pulse, 1 minute rest) in an ice bath.
Characterization and Optimization: The resulting AP/PTX-SLNs should exhibit spherical morphology with average size of 223 nm and polydispersity index <0.25 . Determine optimal AP/PTX mass ratio (2:1) through in vitro cytotoxicity assays. Sterilize the final formulation by filtration (0.22 μm) and store at 4°C protected from light. For in vivo administration, concentrate nanoparticles to 10 mg/mL total lipid content using tangential flow filtration [4].
Table 1: Composition of AP-Based Solid Lipid Nanoparticles
| Component | Function | Concentration (% w/v) |
|---|---|---|
| This compound | Active agent, Lipid matrix | 0.5% |
| Paclitaxel | Chemotherapeutic agent | 0.25% |
| Glycerol monostearate | Solid lipid | 2.5% |
| Soy lecithin | Stabilizer, Emulsifier | 1.2% |
| Cholesterol | Membrane stabilizer | 0.5% |
| Poloxamer 188 | Surfactant | 1.5% |
| Double-distilled water | Aqueous phase | q.s. to 100% |
Magnetic nanoparticle-integrated nanostructured lipid carriers enable controlled drug release and potential imaging capabilities. This protocol combines the therapeutic benefits of AP with the diagnostic potential of magnetic nanoparticles [5].
Magnetic Component Preparation: Synthesize iron oxide nanoparticles (10-15 nm) by co-precipitation of Fe²⁺ and Fe³⁺ salts (molar ratio 1:2) in alkaline conditions under nitrogen atmosphere. Functionalize with citric acid for improved dispersibility.
Lipid Matrix Formulation: Prepare lipid phase by mixing this compound (1% w/v), Precirol ATO 5 (3% w/v), and Miglyol 812 (1% w/v) at 75°C. Incorporate magnetic nanoparticles (0.5% w/v) into the lipid phase under mechanical stirring.
Nanostructured Lipid Carrier Assembly: Add hot aqueous phase containing Tween 80 (2% w/v) to the lipid phase with high-shear homogenization (20,000 rpm, 10 minutes). Formulate nanoparticles using microemulsion technique followed by solidification at room temperature. The resulting carriers exhibit superparamagnetic properties with saturation magnetization of 45-55 emu/g and controlled release of AP over 48 hours [5].
Comprehensive characterization of AP nanocarriers is essential for quality control and predicting in vivo performance. The following standardized protocols ensure batch-to-batch consistency and optimal formulation properties.
Particle Size and Zeta Potential Analysis: Determine particle size distribution, polydispersity index (PDI), and zeta potential using dynamic light scattering (Malvern Zetasizer Nano ZS). Dilute samples 1:100 in filtered PBS (pH 7.4) and measure in triplicate at 25°C. Optimal parameters include: size range 50-200 nm , PDI <0.3 , and zeta potential >±20 mV for colloidal stability [1].
Morphological Examination: Analyze nanoparticle morphology by transmission electron microscopy (TEM). Deposit samples on carbon-coated copper grids, stain with 2% phosphotungstic acid, and image at 80-120 kV acceleration voltage. High-resolution TEM should confirm spherical morphology and uniform surface texture without aggregation [4].
Encapsulation Efficiency and Drug Loading: Determine encapsulation efficiency (%) by separating unencapsulated drug using size exclusion chromatography or ultracentrifugation. Quantify AP and co-delivered drugs using validated HPLC methods with UV detection. Calculate using the formulae:
Table 2: Standard Characterization Parameters for AP Nanocarriers
| Parameter | Method | Target Specification | Significance |
|---|---|---|---|
| Particle size | DLS, TEM | 50-200 nm | EPR effect, Tissue penetration |
| PDI | DLS | <0.3 | Uniform size distribution |
| Zeta potential | Electrophoretic light scattering | ±20-30 mV | Colloidal stability |
| Encapsulation efficiency | HPLC/UV-Vis | >85% | Formulation efficiency |
| Drug loading | HPLC/UV-Vis | >5% w/w | Therapeutic payload |
| In vitro release | Dialysis method | Sustained release over 48h | Controlled release profile |
Standardized biological assessment protocols are critical for evaluating the therapeutic potential of AP nanocarriers. These methods determine cytotoxicity, cellular uptake, and mechanism of action.
Cell Viability Assay (MTT Protocol): Seed cancer cells (e.g., 4T1, SK-BR-3, B16F10) in 96-well plates at 5×10³ cells/well and incubate for 24 hours. Treat with AP nanocarriers at concentrations ranging from 0.1-100 μg/mL for 24-72 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm. Calculate IC₅₀ values using nonlinear regression analysis. AP nanocarriers typically demonstrate dose-dependent cytotoxicity with IC₅₀ values 2-5 times lower than free drugs [1] [3] [6].
Cellular Uptake Studies: Label AP nanocarriers with fluorescent markers (e.g., Coumarin-6, DIR). Incubate with cancer cells for predetermined time points (1-24 hours). Analyze internalization by flow cytometry for quantitative assessment or confocal microscopy for subcellular localization. AP nanocarriers typically show time-dependent cellular accumulation with perinuclear localization within 4-6 hours [4].
Apoptosis Assay (Annexin V/PI Staining): Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze by flow cytometry within 1 hour. AP-based formulations typically induce significant early and late apoptosis (15-40% total apoptotic cells) compared to controls (3-8%) [3] [6].
In vitro assessment of AP nanocarriers demonstrates enhanced anticancer activity through multiple mechanisms. Systematic evaluation across various cancer cell lines provides insights into formulation efficacy and potential applications.
Cytotoxicity and Selectivity: AP nanocarriers exhibit concentration-dependent and time-dependent cytotoxicity against various cancer cell lines. The covalent AP-AuNP formulation (Au-GEM-AsP-COV) demonstrated superior performance with IC₅₀ of 0.44 μg/mL against 4T1 breast cancer cells, significantly outperforming free GEM (IC₅₀ 1.2 μg/mL) and non-AP modified nanoparticles [1]. In HER2-positive SK-BR-3 breast cancer cells, AP combined with trastuzumab further reduced cell viability compared to single agents, demonstrating synergistic effects (Combination Index <0.9) [3] [6].
Mechanistic Studies: AP nanocarriers induce apoptosis through both intrinsic and extrinsic pathways. Molecular analysis reveals upregulation of pro-apoptotic genes (TP53, BAX, CYCS, CASP3, CASP8) and downregulation of anti-apoptotic genes (BCL-2, BCL2L1). Western blot analysis demonstrates suppression of key survival pathways, including phospho-P38, ERK1/2, and PI3K protein synthesis , indicating multi-targeted mechanism of action [3] [6]. AP contributes to oxidative stress in cancer cells through Fenton chemistry, generating cytotoxic hydrogen peroxide that preferentially damages malignant cells with impaired antioxidant defense mechanisms.
Table 3: In Vitro Efficacy of AP-Based Nanocarriers in Various Cancer Models
| Formulation | Cancer Model | IC₅₀ Value | Key Findings | Reference |
|---|---|---|---|---|
| Au-GEM-AsP-COV | 4T1 breast cancer | 0.44 μg/mL | Superior to free GEM; sustained release | [1] |
| AP/Trastuzumab combination | SK-BR-3 HER2+ breast cancer | 18.5 μg/mL* | Synergistic effect; enhanced apoptosis | [3] [6] |
| AP/PTX-SLNs | B16F10 melanoma | 0.38 μg/mL* | Reduced Bcl-2/Bax ratio; synergistic | [4] |
| AP-loaded Pluronic micelles | Various cell lines | 2-5 fold enhancement | Improved bioavailability; lower toxicity | [1] |
Representative values; actual IC₅₀ depends on specific experimental conditions.
In vivo assessment of AP nanocarriers in appropriate animal models provides critical preclinical data on therapeutic efficacy, biodistribution, and potential toxicity.
Animal Model Establishment: For metastatic breast cancer studies, utilize female BALB/c mice (6-8 weeks old) inoculated with 4T1-luc2 cells (1×10⁵) in mammary fat pad. For pulmonary metastasis models, inject B16F10 melanoma cells (5×10⁴) via tail vein. Monitor tumor growth by caliper measurements or bioluminescent imaging.
Treatment Protocol: Administer AP nanocarriers intravenously via tail vein at 3-5 day intervals for 2-4 weeks. Recommended dosage for AP/PTX-SLNs: 5 mg/kg PTX and 10 mg/kg AP. For Au-GEM-AsP formulations: 2.5 mg/kg GEM equivalent. Include control groups receiving free drugs, empty nanoparticles, and saline.
Efficacy Assessment: AP/PTX-SLNs demonstrated significant tumor growth inhibition (70-80% reduction in tumor volume) compared to single drug-loaded SLNs (40-50% reduction) or free drug combinations (55-65% reduction) in B16F10-bearing mice. Histopathological analysis revealed enhanced apoptosis and reduced proliferation (Ki-67 staining) in tumor tissues. Importantly, AP nanocarriers showed marked reduction in metastatic nodules in lung metastasis models, indicating antimetastatic potential [4].
Biodistribution and Toxicity: Track biodistribution using near-infrared fluorescent dyes or radiolabeling. AP nanocarriers exhibit preferential tumor accumulation via EPR effect, with 3-5 fold higher tumor concentration compared to free drugs. Evaluation of toxicity markers shows no significant side effects , with normal blood biochemistry profiles and organ histology, indicating favorable safety profile [4].
The following diagram illustrates the multifaceted anticancer mechanisms of AP nanocarriers, including apoptosis induction, signaling pathway modulation, and synergistic effects with chemotherapeutic agents.
Mechanistic Overview: AP nanocarriers enter cancer cells primarily through receptor-mediated endocytosis , followed by endosomal escape and intracellular drug release. The released AP generates reactive oxygen species (ROS) via Fenton reaction, causing oxidative stress that triggers DNA damage and activates the mitochondrial apoptosis pathway. Concurrently, AP modulates key signaling pathways including PI3K/AKT/mTOR, MAPK/ERK, and p38 MAPK, which regulate cell survival, proliferation, and stress responses. These coordinated actions lead to upregulation of pro-apoptotic factors (BAX, CYCS, CASP3, CASP8), downregulation of anti-apoptotic proteins (BCL-2, BCL2L1), and activation of tumor suppressor TP53 , ultimately resulting in cell cycle arrest, growth inhibition, and programmed cell death [1] [3] [6].
This diagram outlines the systematic development process for AP-based nanocarriers, from formulation to preclinical validation.
Development Workflow: The systematic development of AP nanocarriers involves four critical stages: (1) Formulation Stage focusing on material selection and nanocarrier fabrication using techniques like single-phase emulsification or solvent evaporation; (2) Physicochemical Characterization to ensure optimal size, stability, and drug release profiles; (3) In Vitro Evaluation to confirm biological activity, cellular uptake, and mechanism of action; and (4) Preclinical Validation in appropriate animal models to demonstrate therapeutic efficacy, biodistribution, and safety profile. This comprehensive approach ensures the development of clinically translatable AP nanocarrier systems with well-characterized properties and predictable in vivo performance [1] [4] [5].
This compound-based nanocarriers represent a promising platform in cancer nanomedicine, combining the therapeutic benefits of vitamin C derivatives with advanced drug delivery capabilities. Current research demonstrates that AP enhances the efficacy of chemotherapeutic agents through synergistic mechanisms while reducing systemic toxicity. The versatility of AP in various nanocarrier systems —including solid lipid nanoparticles, gold nanoparticle hybrids, and magnetic nanostructured lipid carriers—enables tailored approaches for specific cancer types and therapeutic goals.
Future development should focus on optimizing targeted delivery systems with surface ligands for improved tumor specificity, developing stimulus-responsive formulations that release drugs in response to tumor microenvironment cues, and advancing combination strategies that leverage AP's ability to overcome drug resistance. Additionally, the theranostic potential of AP nanocarriers integrating therapy and diagnostic capabilities warrants further exploration. As these technologies progress toward clinical translation, comprehensive safety assessment and scalable manufacturing processes will be essential for successful implementation in cancer therapy. The continued innovation in AP-based nanocarriers holds significant promise for addressing current limitations in cancer treatment and improving patient outcomes.
The co-delivery of ascorbyl palmitate (AP), a lipophilic derivative of vitamin C, with the chemotherapeutic agent paclitaxel (PTX) represents an emerging strategy in cancer nanotechnology to enhance therapeutic efficacy while reducing systemic toxicity. This combination leverages the inherent synergistic anticancer activity of both compounds, where AP acts not only as a therapeutic agent but also as a functional component of nanocarrier systems. Research demonstrates that nanoformulations co-encapsulating AP and PTX can significantly enhance cytotoxicity against various cancer cell lines, including murine B16F10 melanoma, hepatic carcinoma, and breast cancer models, through reactive oxygen species (ROS) generation and apoptosis induction via modulation of the Bcl-2/Bax ratio [1] [2] [3]. These application notes provide detailed methodologies for formulating, characterizing, and evaluating AP/PTX co-delivery systems for preclinical cancer research.
This compound (AP) exhibits multifaceted anticancer properties, including pro-oxidant activity at pharmacological concentrations, leading to generation of hydrogen peroxide and selective cytotoxicity against cancer cells [4] [5]. Its lipophilic nature enhances cellular uptake compared to ascorbic acid, while simultaneously improving stability [1] [6]. When combined with paclitaxel, which stabilizes microtubules and disrupts cell division, AP demonstrates synergistic effects through multiple mechanisms:
Nano-encapsulation of AP/PTX addresses significant challenges associated with both compounds:
Note: All steps should be performed under sterile conditions and protected from light to prevent AP degradation [1].
Comprehensive characterization of the nanoparticles ensures quality, reproducibility, and performance. The table below summarizes key parameters and methods:
Table 1: Characterization Parameters and Methods for AP/PTX Nanoparticles
| Parameter | Method | Target Specification | Significance |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering | 140-230 nm [1] [3] | EPR effect, tissue penetration |
| Polydispersity Index (PDI) | Dynamic Light Scattering | <0.3 [3] | Formulation homogeneity |
| Zeta Potential | Electrophoretic Mobility | -40 to -56 mV (liposomes) [3] | Physical stability |
| Entrapment Efficiency | Ultrafiltration/LC-MS/MS | >80% [3] | Loading capacity, dosage |
| Morphology | Transmission Electron Microscopy | Spherical, uniform [1] [3] | Structural assessment |
| Drug Release | Dialysis against PBS with Tween 80 | Sustained release over 24-48h [3] | Release kinetics |
| Crystallinity | Differential Scanning Calorimetry | Amorphous lipid matrix preferred [8] | Physical state, stability |
The following diagram illustrates the complete preparation and characterization workflow for AP/PTX-loaded nanoparticles:
Table 2: Optimized Parameters for AP/PTX Co-delivery Systems
| Parameter | Solid Lipid Nanoparticles | Liposomal Formulation | Rationale |
|---|---|---|---|
| AP:PTX Ratio | 2:1 (w/w) [1] | 200:1 (PA:DOC) [3] | Maximal synergistic effect |
| Particle Size | 223 nm [1] | 140-170 nm [3] | Optimal EPR effect |
| Lipid Matrix | Glyceryl monostearate [1] | Phosphatidylcholine:Cholesterol (3:1) [3] | High encapsulation efficiency |
| Surfactant | Pluronic F-68 [1] | - | Steric stabilization |
| Drug Release | Sustained release (>24h) [1] | Sustained release (>24h) [3] | Prolonged exposure |
| Zeta Potential | Not specified | -40 to -56 mV [3] | Colloidal stability |
Table 3: Common Formulation Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low encapsulation efficiency | Drug leakage during preparation | Optimize lipid:drug ratio; Use higher melting point lipids |
| Rapid drug release | Poor drug-lipid interaction | Modify lipid composition; Add cholesterol |
| Particle aggregation | Inadequate stabilization | Increase surfactant concentration; Adjust zeta potential |
| Poor reproducibility | Variable process parameters | Standardize sonication time/temperature; Control cooling rate |
| Low synergistic effect | Suboptimal drug ratio | Screen multiple AP:PTX ratios (1:1 to 10:1) |
The co-delivery of this compound and paclitaxel via nanocarrier systems represents a promising approach for enhanced cancer therapy. The protocols outlined herein provide researchers with standardized methods for developing, characterizing, and evaluating these formulations in preclinical models. The optimal synergistic ratio of 2:1 (AP:PTX) in SLNs demonstrates significantly improved anticancer efficacy compared to single-agent therapies, with reduced systemic toxicity [1] [2]. Further development of these systems may include active targeting strategies and evaluation in additional cancer models to advance toward clinical translation.
This compound (AP), an amphiphilic derivative of ascorbic acid, is widely utilized as an antioxidant in food, pharmaceutical, and cosmetic products due to its improved lipid solubility compared to ascorbic acid [1] [2]. However, its susceptibility to hydrolysis and degradation in finished formulations necessitates robust analytical methods for quality control [1]. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the precise and accurate determination of AP. This document provides detailed application notes and a standardized protocol for the validation of a stability-indicating HPLC method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines [3].
The validation of an analytical method establishes documented evidence that the procedure is suitable for its intended purpose. The following parameters, as defined by ICH Q2(R1) and USP General Chapter <1225>, must be assessed [3].
The following conditions have been successfully applied for the determination of this compound in fatty foods, baked goods, and ready-to-eat foods [4].
Proper sample preparation is critical due to the instability of AP in solution.
The following diagram illustrates the complete experimental workflow for the analysis of this compound, from sample preparation to data analysis.
A published method for determining this compound in various food matrices reported the following validation data, which can serve as a benchmark [4].
Table 1: Summary of Validation Parameters for this compound HPLC Method
| Validation Parameter | Result / Value | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.50 – 100.0 mg·L⁻¹ | R² > 0.998 |
| LOD (Limit of Detection) | 0.005 g·kg⁻¹ | S/N ≈ 3:1 |
| LOQ (Limit of Quantification) | Not specified (inferred from range) | S/N ≈ 10:1 |
| Accuracy (Recovery) | 85% – 104% | Typically 85-115% |
| Precision (Repeatability, RSD, n=6) | 1.1% – 3.9% | Typically < 5.0% |
The HPLC method detailed in this application note provides a validated, stability-indicating procedure for the accurate and precise quantification of this compound in complex matrices. The critical steps include the use of a reversed-phase C18 column with gradient elution, PDA detection at 243 nm, and, most importantly, sample extraction with methanol containing an antioxidant stabilizer to ensure analyte integrity. Adherence to the described validation protocol ensures that the method is robust, reliable, and suitable for its intended use in quality control and research laboratories.
1. Introduction Ascorbyl palmitate (AP) is a lipid-soluble ester of vitamin C, widely used as an antioxidant in the food, pharmaceutical, and cosmetic industries [1]. Ensuring its quality and concentration in bulk materials and finished products is crucial. UV spectrophotometry serves as a fundamental, cost-effective, and reliable technique for the quantitative analysis of AP, facilitating quality control during production and stability studies.
2. Summary of Developed and Validated Method A specific UV spectrophotometric method has been developed and validated for the determination of this compound in bulk and its pharmaceutical dosage forms [2]. The method was demonstrated to be accurate, precise, and linear over the studied concentration range, making it suitable for its intended analytical purpose.
3. Key Analytical and Validation Data The following tables summarize the quantitative data obtained from method development and a separate study on AP's interaction with Bovine Serum Albumin (BSA), which provides insights into its binding behavior.
Table 1: Method Validation Parameters for AP Determination
| Parameter | Result | Reference |
|---|---|---|
| Application | Determination in Bulk and Pharmaceutical Dosage Form | [2] |
| Linear Range | Studied and validated (specific range not fully detailed in results) | [2] |
| Key Outcomes | Method confirmed to be accurate, precise, and linear | [2] |
Table 2: Binding Parameters of AP with Bovine Serum Albumin (BSA)
| Parameter | Value at 298 K | Experimental Conditions |
|---|---|---|
| Stern-Volmer Constant (Ksv) | ( 6.05 \times 10^3 \text{M}^{-1} ) | BSA conc.: ( 1.0 \times 10^{-6} \text{M} ) |
| Binding Constant (Kb) | ( 6.109 ) | AP conc.: 0 to ( 5.0 \times 10^{-5} \text{M} ) |
| Number of Binding Sites (n) | ~1.285 | pH: 7.4 (Tris-HCl buffer) |
| Enthalpy Change (ΔH) | +59.206 kJ mol⁻¹ | Temperature: 288-310 K |
| Entropy Change (ΔS) | +214.622 J mol⁻¹ K⁻¹ | |
| Gibbs Free Energy (ΔG) | -4.751 kJ mol⁻¹ |
The positive ΔH and ΔS values indicate that hydrophobic interactions are the main driving force for the binding of AP to BSA. The negative ΔG value confirms that the binding process is spontaneous [1].
Protocol 1: Determination of this compound in Bulk and Dosage Forms
This protocol is adapted from the method development and validation work conducted for pharmaceutical analysis [2].
1. Instruments and Materials
2. Procedure
3. Method Validation The method should be validated according to ICH guidelines to include:
Protocol 2: Investigating the Interaction between AP and Bovine Serum Albumin (BSA)
This protocol is derived from a study on the binding mechanism of AP with BSA using fluorescence spectroscopy [1].
1. Instruments and Materials
2. Stock Solution Preparation
3. Fluorescence Quenching Experiment
4. Data Analysis
The following diagrams, generated using DOT language, illustrate the experimental workflow and the complex biological signaling pathways affected by AP, as revealed in the search results.
Diagram 1: UV Method Development Workflow
Diagram 2: Dual Role of AP in UV-B Response
While AP is a valuable antioxidant, research indicates a potential dual effect in specific biological contexts. One study found that in skin keratinocytes exposed to UV-B radiation, AP reduced reactive oxygen species and inhibited certain signaling pathways (EGFR, ERK, p38) by preventing glutathione depletion [3] [4]. However, it also strongly promoted UV-B-induced lipid peroxidation, activation of the c-Jun N-terminal kinase (JNK) pathway, and ultimately, cell toxicity [3] [4]. This suggests that the lipid component of AP may contribute to generating toxic oxidized metabolites under UV radiation, which is a critical consideration for its use in topical formulations.
This compound (CAS No. 137-66-6) is a fat-soluble ester derivative of ascorbic acid (Vitamin C) and palmitic acid, with the molecular formula C₂₂H₃₈O₇ and molecular weight of 414.53 g/mol. This amphiphilic molecule exhibits a melting point of 115-118°C, appears as a white to yellowish-white powder with a characteristic citrus odor, and demonstrates limited water solubility while being freely soluble in alcohols, oils, and fats [1]. Its chemical structure enables unique functionality in both lipid-based and aqueous systems, making it particularly valuable for pharmaceutical formulations and food applications where traditional water-soluble ascorbic acid derivatives would be unsuitable.
The primary mechanism of this compound's antioxidant activity involves donation of hydrogen atoms from the ascorbic acid moiety, effectively quenching free radicals and singlet oxygen species. This "oxygen scavenging" capability allows it to protect lipid systems from oxidative rancidity more effectively than synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in certain applications [2] [1]. Regulatory agencies worldwide including the U.S. FDA (21 CFR 182.3149), European Food Safety Authority (EFSA), and the European Commission (as food additive E 304(i)) have approved this compound for use in food, pharmaceutical, and cosmetic products, generally recognizing it as safe (GRAS) when used within established specifications [3] [4] [1].
Table 1: Global Market Overview for this compound (2024-2035)
| Metric | 2024/2025 Value | Projected 2033/2035 Value | CAGR | Sources |
|---|---|---|---|---|
| Global Market Size | $123 Million (2024) | $200 Million (2033) | 6.5% (2026-2033) | [5] |
| Alternative Market Size | $6.2 Billion (2024) | $11 Billion (2034) | 6% (2025-2034) | [6] |
| Third Market Estimate | $145 Million (2025) | $210.5 Million (2035) | 3.8% (2025-2035) | [7] |
| Food Grade Segment | $3.2 Billion (2024) | $5.7 Billion (2034) | - | [6] |
| U.S. Market Size | $1.1 Billion (2024) | - | - | [6] |
Market size variations in different reports reflect distinct methodologies and segment coverage, though all indicate consistent growth. The dominant product form is powder (61-65.3% market share), valued for its stability, ease of handling, and versatility in formulations [7] [6] [8]. North America currently leads the global market, while the Asia-Pacific region, particularly China (projected CAGR of 6.4%), represents the fastest-growing regional market due to expanding processed food industries and rising health consciousness among consumers [6] [8].
Table 2: Application Guidelines for this compound Across Industries
| Application Sector | Typical Use Levels | Primary Function | Formulation Considerations |
|---|---|---|---|
| Food & Beverage | 0.01-0.02% in oils/fats; up to 200 mg/kg in peanut oil [1] | Antioxidant, shelf-life extension, color stabilizer | Most effective in lipid-containing systems; synergistic with tocopherols |
| Cosmetics & Personal Care | 0.1-1.0% in creams/lotions [7] | Antioxidant, skin-brightening, anti-aging | Incorporate in oil phase; protect from light and heat; optimal pH 5-7 |
| Pharmaceuticals & Supplements | 0.05% w/v in oral formulations [1] | Stabilizer, antioxidant, vitamin C source | Pharmaceutical grade required; often combined with α-tocopherol |
| Infant Formula | 2-26 mg/kg body weight/day [4] | Antioxidant, nutrient source | Strict purity requirements; limited heavy metal content |
The food and beverage sector constitutes the largest application segment (42.7% market share), where this compound functions primarily as an antioxidant to prevent oxidative rancidity in fat-containing products, preserve color in processed meats, and maintain freshness in packaged foods [8] [9]. Regulatory approvals support its use across these applications, with the FDA specifically recognizing it as safe for use in foods, animal feed, drugs, and related products [7].
Principle: This protocol evaluates the effectiveness of this compound in preventing lipid oxidation by measuring primary and secondary oxidation products using the Rancimat method and peroxide value determination.
Materials and Equipment:
Procedure:
Table 3: Expected Results for Antioxidant Efficacy in Soybean Oil
| Antioxidant System | Concentration | Expected Induction Period (h) | Protection Factor |
|---|---|---|---|
| Control (no antioxidant) | - | 10-12 | 1.0 |
| This compound | 0.01% | 18-22 | 1.8-2.2 |
| This compound | 0.02% | 25-30 | 2.5-3.0 |
| This compound + α-Tocopherol | 0.01% + 0.01% | 35-40 | 3.5-4.0 |
Validation Notes: this compound has demonstrated superior efficacy compared to BHA/BHT in certain lipid systems, with particular effectiveness in protecting polyunsaturated fatty acids (PUFAs) in soybean, safflower, sunflower, peanut, and corn oils [2] [1]. The synergistic effect with tocopherols arises from this compound's ability to regenerate oxidized tocopherols, creating a continuous antioxidant cycle that significantly extends the induction period compared to either antioxidant used alone.
Principle: This protocol evaluates potential cytotoxic and genotoxic effects of this compound using Human Umbilical Vein Endothelial Cells (HUVECs) through MTT assay for viability, flow cytometry for apoptosis detection, and DAPI staining for DNA damage assessment [2].
Materials and Equipment:
Procedure:
Expected Results and Interpretation:
It is important to note that EFSA has reviewed similar cytogenotoxicity data and concluded that these in vitro effects do not raise safety concerns for this compound as a food additive, as the compound is presumed to undergo pre-systemic hydrolysis to ascorbic acid and palmitic acid under physiological conditions [4].
Acute toxicity studies indicate that this compound has low acute oral toxicity, with LD₅₀ values exceeding 10 g/kg in rats and 25 g/kg in mice [1]. The World Health Organization has established an acceptable daily intake (ADI) of up to 1.25 mg/kg body weight, while the European Food Safety Authority has not set a specific ADI based on the assumption that the compound hydrolyzes pre-systemically to endogenous compounds (ascorbic acid and palmitic acid) [3] [1].
The metabolic fate of this compound involves hydrolysis to ascorbic acid and palmitic acid by intestinal esterases, with in vitro studies demonstrating near-complete hydrolysis in simulated intestinal fluid [3]. For infants below 16 weeks of age consuming infant formula, exposure to this compound is estimated at 2.6 mg/kg body weight per day at the high percentile, which corresponds to approximately 1.11 mg/kg body weight per day of ascorbic acid [4]. EFSA has concluded that this exposure level does not raise safety concerns, noting that the resulting ascorbic acid represents only 26.6% of the adequate vitamin C intake for infants, while the palmitate exposure represents less than 0.1% of palmitate intake in exclusively breastfed infants [4].
Table 4: Regulatory Status and Specification Requirements Across Regions
| Region/Authority | Status/Approval | Key Specifications | Labeling Requirements |
|---|---|---|---|
| U.S. FDA | GRAS (21 CFR 182.3149) | Food grade, FCC compliance | "this compound" or "E 304(i)" |
| European EFSA | Approved food additive E 304(i) | Lead ≤ 2 mg/kg, Arsenic ≤ 3 mg/kg, Mercury ≤ 1 mg/kg [4] | E Number declaration |
| Pharmaceutical | USP, EP, BP compliance | Pharmaceutical grade, ≥99.0% purity | Include in inactive ingredients |
| Japan | Approved food additive | JIS specification compliance | Functional category declaration |
Recent regulatory developments include EFSA's 2020 re-evaluation specifically addressing the use of this compound in infant formula, concluding that there are no safety concerns at the reported uses and use levels [4]. The panel recommended tighter specifications for heavy metal contaminants, including reduced limits for lead, arsenic, and mercury, and the inclusion of limits for residual solvents in the material specifications [4].
Lipid-Based Systems: this compound demonstrates optimal performance in oil-based formulations, where its lipophilic nature enables uniform distribution throughout the lipid phase. For maximum efficacy in oils, fats, and oil-based supplements, dissolve this compound in the oil phase at 50-60°C with mild agitation, then combine with other components. The recommended concentration typically ranges from 0.01% to 0.05% (w/v) in finished products, with higher concentrations within approved limits used for products with high unsaturated fat content [1].
Emulsion Systems: In cream, lotion, and emulsion-based formulations, incorporate this compound into the oil phase before emulsification. The compound's amphiphilic properties enable positioning at oil-water interfaces, providing protection against oxidation of both lipid and aqueous components. For synergistic antioxidant systems, combine with α-tocopherol (typically at 1:1 ratio) to create a redox pair that regenerates active antioxidant forms, significantly enhancing oxidative stability compared to either compound alone [1].
Solid Dosage Forms: For powdered products including dietary supplements, dry foods, and cosmetic powders, the powder form of this compound offers optimal handling and mixing characteristics. Use ordered mixing techniques or geometric dilution to ensure uniform distribution throughout the powder blend. Microencapsulation or adsorption onto inert carriers can enhance stability in hygroscopic formulations.
This compound exhibits sensitivity to heat, light, and oxygen, necessitating appropriate protective measures during storage and processing. The following guidelines maximize stability:
Innovative delivery systems including liposomal encapsulation, nanoparticle formulations, and silica-based microencapsulation have demonstrated improved stability and bioavailability in recent research [8] [10]. A 2024 study published in Food Bioscience demonstrated that enzymatically synthesized L-ascorbyl palmitate exhibited superior antioxidative ability through tocopherol regeneration mechanisms, suggesting potential for enhanced stability in formulated products [10].
Diagram 2: Formulation Development Workflow for this compound - Systematic approach to developing stable and effective formulations containing this compound, highlighting key decision points and optimization strategies.
This compound represents a versatile multifunctional ingredient with well-established applications as an antioxidant in food, pharmaceutical, and cosmetic products. Its regulatory approval across major markets and established safety profile support continued use within prescribed guidelines. Current research focuses on enhancing stability through novel delivery systems including liposomal encapsulation, nanoparticle formulations, and enzymatically synthesized variants with improved antioxidant performance [8] [10].
The evolving regulatory landscape continues to refine quality specifications, particularly for sensitive populations such as infants, with recent EFSA opinions confirming the safety of current use levels [4]. Future development opportunities exist in optimized synergistic combinations with other natural antioxidants and expansion into emerging application areas including functional foods, nutraceuticals, and topical pharmaceutical products where its dual functionality as both antioxidant and vitamin C source provides formulation advantages. As consumer preference for natural and clean-label ingredients grows, this compound is well-positioned to maintain its significant role in product stabilization and preservation strategies across multiple industries.
The synthesis of ascorbyl palmitate is typically a lipase-catalyzed esterification of ascorbic acid and palmitic acid. The table below summarizes the optimized reaction parameters from recent and influential studies.
Table 1: Optimized Conditions for Enzymatic Synthesis of this compound
| Parameter | Lerin et al. (2012) [1] | Santibañez et al. (2019) [2] | Tufiño et al. (2023) [3] | Jiang et al. (2013) [4] |
|---|---|---|---|---|
| Biocatalyst | Novozym 435 | Novozym 435 | Lipozyme 435 | Novozym 435 |
| Solvent | tert-butanol | 2-methyl-2-butanol (tert-amyl alcohol) | 2-methyl-2-butanol (tert-amyl alcohol) | tert-pentanol:DMSO (9:1 v/v) |
| Temperature | 70 °C | 55 °C | ~55 °C | 50 °C |
| Molar Ratio (AA:PA) | 1:9 | 1:8 | 1:8 | 11:1 |
| Enzyme Loading | 5 wt% | Not Specified | Not Specified | 5.8 g/L |
| Reaction Time | 17 h (for ~67%) | Not Specified | 120 h (for ~78%) | 18 h (for ~66%) |
| Reported Yield | ~67% | ~81% | ~78% | ~66% |
> Note on Biocatalyst: Novozym 435 (also referred to as Lipozyme 435) is consistently identified as the most effective biocatalyst, showing significantly higher synthesis activity and stability compared to other commercial immobilized lipases [2] [3].
The following diagram outlines a general workflow for process optimization, integrating the key parameters from the table above.
Here is a detailed protocol based on the optimized conditions, particularly from Santibañez et al. (2019) and Tufiño et al. (2023) [2] [3].
1. Reaction Setup
2. Product Purification & Downstream Processing After the reaction, a simple purification method can be used to obtain a high-purity product [2]:
FAQ 1: My reaction yield is low. What are the most critical factors to check?
FAQ 2: The reaction mixture turns dark. What is happening and how can I prevent it? A dark color indicates the oxidation of ascorbic acid to dehydroascorbic acid [3].
FAQ 3: My enzyme loses activity too quickly between batches. How can I improve operational stability?
FAQ 4: What are the main advantages of enzymatic over chemical synthesis? The enzymatic synthesis of this compound is considered a greener alternative because it [2] [5]:
For researchers looking to move beyond the lab scale, the choice of reactor is crucial.
| Parameter | Conventional Method [1] | Ultrasound-Assisted Method [2] | Thermophilic Lipase Method [3] |
|---|---|---|---|
| Temperature | 75 °C | 70 °C | 60-100 °C |
| Reaction Time | 18 hours | 2-3 hours | 30 min - 2 hours |
| Acid Molar Ratio (Palmitic Acid : Ascorbic Acid) | 2.5 : 1 | 9 : 1 | 5 : 1 (in hexane) |
| Enzyme Type | Celite-bound lipase | Candida antarctica lipase (Novozym 435) | Bacillus stearothermophilus SB1 lipase |
| Enzyme Concentration | 10 mg/ml (in 2 ml reaction) | 5 wt% (relative to substrates) | Information missing |
| Solvent | DMSO | tert-butanol | Hexane or solvent-free |
| Molecular Sieves | 10-100 mg | Not specified | Not specified |
| Reported Yield | Quantitative data missing | ~27% | Up to 97% |
For your troubleshooting guide, you can include this detailed methodology, which is based on a reproducible protocol [1].
To help visualize the strategic approach to optimizing your synthesis, here is a workflow diagram that outlines the key parameters to investigate.
Based on the synthesized data, here are answers to potential FAQs that could arise during experimentation.
Why is my yield low even with sufficient reaction time?
How can I increase the reaction rate and reduce process time?
What is the best way to separate and purify the final product?
The table below summarizes optimized protocols and results from various studies for the enzymatic synthesis of ascorbyl palmitate.
| Study Focus | Optimal Conditions (Catalyst, Solvent, Molar Ratio, Temp, Time) | Key Outcomes / Conversion | Reference |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Novozym 435, tert-butanol, 1:9 (AA:PA), 70°C, 3h | ~27% conversion; faster kinetics (2h for ~26% yield) [1] [2] | |
| Rotating Bed Reactor (Scale-Up) | Lipozyme 435, 2-methyl-2-butanol, 1:8 (AA:PA), 55°C, 120h | ~78% yield; excellent operational stability (>80% yield over 4 batches) [3] | |
| D-isothis compound Synthesis | Immobilized Lipase, Acetone, 1:4 (IsoAA:PA), 53°C, 24h | ~95% conversion rate [4] | |
| Solvent & Purification Study | Novozym 435, Acetone (Esterification) | 19.7% yield (esterification); 73.8% yield (transesterification with AP:OA 1:3); Purification to >94% purity [5] | |
| Celite-Immobilized Lipase | Lipolase 100L (Celite-bound), DMSO, 1:2.5 (AA:PA), 75°C, 18h | ~80% yield with molecular sieves (20 mg/mL) [6] |
The following diagram illustrates a generalized workflow for developing and optimizing an enzymatic synthesis process for this compound, integrating common steps from the research.
Here are some potential FAQs addressing common experimental challenges, derived from the issues and optimizations discussed in the research.
1. The conversion yield of my reaction is very low. What are the primary factors I should investigate? Low yields are often due to several key factors:
2. My ascorbic acid substrate appears to be degrading (solution darkens). How can I prevent this? Ascorbic acid is prone to oxidation in solution, especially at higher temperatures. To mitigate this:
3. What are the best methods for purifying this compound from the reaction mixture? Purification typically involves removing unreacted starting materials and the enzyme.
4. How can I improve the reaction rate and reduce processing time?
The information above, based on recent research, provides a solid scientific foundation. To transform this into a full technical support center, you could:
| Solvent | Key Advantages / Recommended Use | Reported Yield | Catalyst Stability & Notes |
|---|---|---|---|
| 2-Methyl-2-butanol (tert-amyl alcohol) | High yield; excellent operational stability of common biocatalysts. [1] [2] | ~77% - 81% [1] [2] | High stability of Novozym 435; suitable for sequential batch reactors. [1] |
| Acetone | Good yield; inexpensive, low boiling point, recommended for industrial use. [1] [3] | ~73.8% - 80% [1] [3] | Lower operational stability for Novozym 435 vs. 2-methyl-2-butanol; hyperactivation of P. stutzeri lipase in acetonitrile. [1] [2] |
| Dimethyl Sulfoxide (DMSO) | Good substrate solubility. [4] | ~80% [4] | Requires evaluation of enzyme stability in this solvent. [4] |
| Acetonitrile | Potential for enzyme hyperactivation (lipase-dependent). [2] | Information not specified | Caused hyperactivation of P. stutzeri lipase; poor stability of Novozym 435. [2] |
| tert-Butanol | Commonly used in published protocols. [2] | ~67% [2] | Information not specified |
Here is a robust, generalized methodology synthesizing best practices from the search results, primarily using a Novozym 435 system in 2-methyl-2-butanol or acetone. [1] [2] [5]
The following diagram outlines the complete experimental and purification workflow.
Q1: My reaction yield is low despite following the protocol. What are the main factors to check?
Q2: How can I improve the solubility of ascorbic acid without compromising enzyme activity?
Q3: The catalyst loses activity too quickly. How can I improve its operational stability?
Q4: How do I confirm the identity and purity of my synthesized product?
What are the optimal conditions for synthesizing ascorbyl palmitate? The established optimal conditions for a conventional enzymatic synthesis using Novozym 435 in tert-butanol are a temperature of 70 °C, a molar ratio of 1:9 (ascorbic acid to palmitic acid), an enzyme concentration of 5% by weight, and a reaction time of 17 hours, achieving a conversion of about 67% [1] [2]. Using an ultrasound-assisted system can drastically reduce the reaction time to just 2-3 hours, though the conversion yield is lower, at approximately 27% [3].
What factors most significantly impact the reaction conversion? Experimental designs have identified the substrate mole ratio and the reaction temperature as the two most significant factors influencing production yield [1]. Furthermore, the choice of solvent is critical; tert-butanol has been shown to be the most effective from the solvents tested [1].
My reaction yield is low. How can I troubleshoot this? First, verify the integrity of your substrates and ensure the reaction system is anhydrous, as moisture can deactivate the lipase catalyst. Second, confirm that the stirring rate is sufficient (e.g., 150 rpm in conventional systems [1]) to ensure proper mass transfer and avoid limitations. Finally, while increasing enzyme concentration can improve the initial reaction rate, be aware that excessive amounts can lead to enzyme aggregation, which might paradoxically limit the final conversion [1].
Are there any safety concerns regarding the product? While this compound (AP) is approved as a safe (GRAS) food additive, recent studies on Human Umbilical Vein Endothelial Cells (HUVECs) indicate that AP can induce cytotoxicity and apoptosis in a dose- and time-dependent manner at high concentrations (with an IC50 of 125 µM after 48 hours) [4]. This suggests that a thorough analysis of its application in pharmaceuticals or foods is prudent.
The table below summarizes key quantitative data from different synthesis methods for easy comparison.
| Parameter | Conventional Method [1] [2] | Ultrasound-Assisted Method [3] |
|---|---|---|
| Temperature | 70 °C | 70 °C |
| Molar Ratio (AA:PA) | 1:9 | 1:9 |
| Enzyme Concentration | 5 wt% | 5 wt% |
| Reaction Time | 17 h | 2-3 h |
| Achieved Conversion | ~67% | ~27% |
| Key Advantage | High conversion yield | Drastically reduced reaction time |
This protocol outlines the optimized method for the conventional enzymatic synthesis of this compound.
Materials: L-ascorbic acid, palmitic acid, tert-butanol (anhydrous), immobilized lipase B from Candida antarctica (Novozym 435).
Equipment: Batch bioreactor with temperature and stirring control, water bath or heating mantle, analytical balance, HPLC system for analysis.
Procedure:
The following diagram illustrates the logical workflow for developing a kinetic model of the synthesis process, from experimental design to model validation.
This diagram depicts the core enzymatic reaction, showing the transformation of reactants into the product, this compound.
Although this compound is widely used, researchers should be aware of cell toxicity findings. One study demonstrated that AP induces apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) in a dose- and time-dependent manner, with an IC₅₀ of 125 µM after 48 hours of exposure [4]. The mechanism involves the up-regulation of caspase-3 and caspase-9, and down-regulation of Bcl-2 [4]. These results highlight the importance of considering concentration-dependent biological effects in drug development applications.
The table below summarizes key experimental data from recent studies to help you select an appropriate starting point for your synthesis conditions.
| Molar Ratio (AA:PA) | Catalyst | Solvent | Temperature | Yield | Citation |
|---|---|---|---|---|---|
| 1:8 | Novozym 435 | 2-methyl-2-butanol | 55 °C | 81% | [1] |
| 1:9 | Novozym 435 | tert-butanol | 70 °C | ~27% | [2] |
| 1:9 | Lipozyme 435 | 2-methyl-2-butanol | 55 °C | 77.7% | [3] |
| 1:1 (esterification) | Novozym 435 | Acetone | 50 °C | 19.7% | [4] |
| 1:3 (transesterification)* | Novozym 435 | Acetone | 50 °C | 73.8% | [4] |
Note: The high-yield transesterification method uses ascorbyl palmitate (AP) and oleic acid (OA) in a 1:3 molar ratio to synthesize ascorbyl oleate [4].
Here are two reproducible methodologies for synthesizing this compound, based on the high-yield conditions from the search results.
This protocol uses direct esterification and is optimized for high conversion yield.
This protocol aims to achieve reasonable yields in a significantly shorter time.
The following diagram illustrates the logical workflow for troubleshooting low synthesis yields, starting with the verification of the mole ratio.
Q1: Why is a high palmitic acid ratio recommended? A1: A high PA ratio (e.g., 1:8 or 1:9) drives the reversible esterification reaction toward the product (this compound) according to Le Chatelier's principle [3] [1]. Furthermore, palmitic acid often acts as the solvent in such high concentrations, improving the solubility of the relatively polar ascorbic acid in the reaction medium.
Q2: How does the choice of solvent impact the reaction? A2: The solvent is critical. It must dissolve both ascorbic acid (polar) and palmitic acid (non-polar) reasonably well while maintaining the activity and stability of the lipase. 2-methyl-2-butanol (tert-amyl alcohol) and tert-butanol are frequently identified as excellent solvents because they meet these requirements and do not inactivate the enzyme [3] [1]. Acetone is also used but may give lower yields in direct esterification [4].
Q3: What is the role of molecular sieves, and how much should I use? A3: Molecular sieves (3Å or 4Å) are essential for removing the water produced during esterification, preventing the reverse hydrolysis reaction, and increasing yield. A common effective amount is 3.5% to 20% (w/v) of the reaction mixture, and they must be activated by heating before use [3] [5].
Q4: My yield is still low after optimizing the mole ratio. What should I check next? A4: Follow the troubleshooting workflow above. Key areas to investigate are:
Here are answers to common problems you might encounter during the esterification process:
Q: My reaction yield is low. What are the main factors I should check?
Q: Why is my reaction mixture turning dark?
Q: How can I increase the reaction speed?
Q: What is the best way to recover and reuse the enzyme?
The table below consolidates key quantitative data from various studies to help you compare different enzymatic approaches.
Table 1: Comparison of Enzymatic Synthesis Conditions for Ascorbyl Palmitate
| Parameter | Conventional Batch [1] | Ultrasound-Assisted [2] | Co-solvent System (for lard FAME) [5] | Solvent-Free Transesterification [4] |
|---|---|---|---|---|
| Optimal Temperature | 50 °C | 70 °C | 54.6 °C | Not Specified |
| Recommended Enzyme | Lipozyme 435 | Novozym 435 | Novozym 435 | Novozyme 435 |
| Enzyme Concentration | Not Specified | 5 wt% (of substrates) | 12.5% (w/w of FAME) | 10 wt% (of substrates) |
| Substrate Molar Ratio (AA:Palmitic Acid) | Not Specified | 1:9 | ~1:10 (FAME to AA) | Uses this compound and oleic acid (1:3) |
| Reaction Time | 120 hours | 2-3 hours | 34.32 hours | 72 hours |
| Reported Yield/Conversion | ~78% Yield | ~27% Conversion | ~69% Conversion | ~74% Yield (for ascorbyl oleate) |
| Key Solvent | 2-methyl-2-butanol | tert-butanol | 30% t-pentanol: 70% isooctane | Acetone |
Here are two standardized protocols you can adapt for your experiments, based on the most successful methods found in the literature.
This protocol is adapted from studies demonstrating high yields with Lipozyme 435 [1] [4].
This protocol is for when you need faster results, though yields may be moderate [2].
The workflow below visualizes the systematic optimization of reaction temperature based on the strategies found in the literature.
| Question | Brief Answer | Primary Related Factors & Notes |
|---|---|---|
| What causes chemical degradation of AsP in formulations? | Hydrolysis and oxidative degradation in aqueous environments [1] [2]. | pH, temperature, water content, oxygen, light exposure. Using non-ionic surfactants like Tween 80 can improve stability [2] [3]. |
| How does AsP concentration affect nanoparticle stability? | A homogeneous distribution is stable at 1-8% (w/w) in PC films; phase separation occurs at >8%, harming stability [4]. | Interaction mode with phospholipids. Inhomogeneity at high concentrations alters phase transition and spectra [4]. |
| Why is the surface charge of my AsP nanoparticles important? | A stable negative zeta potential reduces protein adsorption, prolongs circulation, and improves tumor targeting [4] [5]. | Charge polarity and density. Strong hydrogen bonds between AsP and phospholipid heads contribute to a stable surface charge [4]. |
| My AsP-loaded liquid crystals are unstable upon dilution. Why? | Microstructural rearrangement occurs as water content increases, accelerating drug release and degrading AsP [2]. | System microstructure. Lamellar phases are more stable. Dilution can trigger phase transitions to less stable structures [2]. |
| Problem Group | Specific Issue | Recommended Solution | Experimental & Formulation Notes |
|---|
| Chemical Instability | Rapid hydrolysis of AsP in aqueous suspension. | • Add free ascorbic acid (e.g., 200 mg/L in HPLC samples) as a stabilizing agent [2]. • For final formulations, increase AsP concentration or use lyophilization [2] [3]. | Stabilization is confirmed by HPLC, with non-degraded AP up to 96.2% after 24h with ascorbic acid vs. 65.9% without [2]. | | | Oxidative degradation. | • Use antioxidant combinations (e.g., AsP with Tocopherol). Avoid metal ions; consider chelating agents (EDTA) [6]. • Perform manufacturing under inert gas (argon) [4] [2]. | AsP can act as a pro-oxidant in the presence of metal ions; chelators mitigate this risk [6]. | | Physical Instability | Particle aggregation or size growth. | • Optimize stabilizers: Polysorbate 80 (Tween 80) is effective for nanosuspensions [3]. • For AuNP-AsP systems, covalent conjugation (over physical adsorption) greatly improves long-term stability [5]. | Covalent AuNP-GEM-AsP formulation showed >6 months accelerated stability due to stable amide bonds [5]. | | | Drug leakage or rapid release. | • For liposomes/vesicles, ensure AsP is homogeneously distributed within the lipid bilayer at optimal ratios (e.g., 1-8% with PC) [4]. • For liquid crystals, use systems with low water content to slow release and improve stability [2]. | In liquid crystals, the least diluted sample released ~18% AP in 8h vs. ~12% for the most diluted one [2]. | | Surface Charge & Performance | Unstable or non-optimal zeta potential. | • Correlate zeta potential with the amount of AsP on the surface. Use molecular dynamics simulations to guide the design of homogeneous composites [4]. • Target a negative surface charge (e.g., -15 to -19 mV) for longer circulation [4] [5]. | MD simulations show strong H-bonds between AsP and Phosphatidylcholine (PO₂⁻) are key to a stable negative charge [4]. | | Manufacturing & Composition | Inhomogeneous composite formation. | • Use preparation methods like solvent evaporation and ultrasonication to create homogeneous AsP-PC composite films [4]. • Strictly control the AsP-to-phospholipid ratio to avoid phase separation (>8% w/w AsP:PC) [4]. | Characterization via DSC, Raman, and FTIR can detect inhomogeneity and altered interaction modes at high AsP ratios [4]. |
This protocol is adapted from stability studies on AsP-loaded liquid crystals [2].
This method is crucial for creating lipid nanoparticles (LNPs) with a stable negative surface charge [4].
This protocol describes creating a highly stable, covalently bound AuNP-AsP system [5].
This guide addresses common challenges and proven solutions based on recent research.
| Challenge | Proposed Solution | Key Findings & Mechanism of Action | Relevant Formulation |
|---|---|---|---|
| Low Encapsulation Efficiency | Use of liposomal systems with specific phospholipids (e.g., Phosal 40IP). | Achieved high encapsulation efficiency (approx. 87-90%) by trapping the amphiphilic AsP in the phospholipid bilayer [1] [2] [3]. | Liposomal Creams & Emulgels |
| Poor Stability & Rapid Degradation | Encapsulation within protective nanoparticles, such as Lignin Nanoparticles (LNPs) or a Gold Nanoparticle (AuNP) matrix. | LNPs shield AsP from pH and thermal stress. AuNP-AsP covalent formulations showed stability over six months [3] [4]. | Lignin or Gold Nanoformulations |
| Inefficient Skin Penetration | Incorporation of AsP into liposomes and subsequent formulation into topical bases (creams/emulgels). | Liposomal encapsulation significantly enhanced dermal penetration, with a 1.2 to 1.3-fold increase in the amount of AsP in the stratum corneum [1] [2]. | Liposomal Creams & Emulgels |
| Controlled Release for Therapeutic Efficacy | Formulation of self-assembling AsP nanofibers at different concentrations. | Higher concentration nanofibers (4.5% w/v) showed a slow, sustained release (~20% in 16h), while lower concentrations (1.5% w/v) released ~80% in the same time [5]. | Ascorbyl Palmitate Nanofibers |
Here are detailed methodologies and quantitative results from recent studies to guide your experimental design.
This method, derived from recent studies, is effective for creating topically applied formulations [1] [2].
The workflow for this liposomal encapsulation and evaluation process is as follows:
Table: Composition of Primary Liposome Dispersion [1]
| Ingredient | Function | % (w/w) |
|---|---|---|
| Phosal 40IP | Liposome-forming agent | 10.00 |
| This compound | Active substance | 5.00 |
| Propylene glycol | Humectant | 10.00 |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| Aqua (Water) | Solvent | ad 100.00 |
This protocol outlines the creation of a self-assembling AsP nanofiber-reinforced hydrogel (GAP Gel) for controlled drug delivery [5].
Table: Drug Release Profile from AP Nanofibers [5]
| AP Nanofiber Concentration (w/v) | Cumulative Drug Release (approx. at 16 hours) |
|---|---|
| 1.5% | ~80% |
| 2.5% | ~50% |
| 3.5% | ~30% |
| 4.5% | ~20% |
Q1: Why is this compound considered a good candidate for encapsulation? AsP is an amphiphilic molecule, meaning it has both hydrophilic and lipophilic parts. This property allows it to be encapsulated within the phospholipid bilayers of liposomes [1] [2] or to self-assemble into its own nanofibers [5], leading to high encapsulation efficiency and improved stability compared to pure Ascorbic Acid.
Q2: Besides liposomes, what are other advanced carrier systems for AsP? Recent studies have successfully incorporated AsP into several novel platforms:
Q3: How can I experimentally confirm that encapsulation has improved skin penetration? The tape stripping technique is a standard, minimally invasive method. It involves sequentially removing layers of the stratum corneum (the outermost skin layer) after application of the formulation to measure the concentration of the active ingredient at different depths [1] [2]. Studies using this method have quantitatively demonstrated the superior penetration of liposomal-encapsulated AsP [1].
Ascorbyl palmitate is a lipid-soluble antioxidant, but its stability can be compromised by several factors. The table below summarizes the primary degradation challenges and the corresponding strategies to overcome them.
| Degradation Challenge | Underlying Mechanism | Recommended Stabilization Strategy |
|---|---|---|
| Pro-oxidant Activity at Low Concentrations [1] | Acts as pro-oxidant in specific oils (e.g., camelina oil) at low levels (0.1-0.2 mM) [1]. | Use concentrations ≥ 2.0 mM; perform concentration-response studies for each new lipid system [1]. |
| Oxidative Degradation | Susceptible to autoxidation in lipid environments, leading to loss of antioxidant efficacy [2]. | Combine with primary antioxidants (e.g., tocopherols, rosmarinic acid) for synergistic stabilization [2] [1]. |
| Aqueous Instability | The ester bond is susceptible to hydrolysis in aqueous environments, reforming ascorbic acid and palmitic acid [3]. | Formulate as a nanosuspension or nanocrystals using stabilizers like polysorbate 80 or decyl glucoside [3]. |
| Heat, Light, and Oxygen | Degrades upon exposure to high temperatures, UV light, and oxygen, similar to ascorbic acid [3]. | Encapsulate in high-amylose maize starch (HAMS) inclusion complexes or store lyophilized nanosuspensions [3]. |
Here are detailed methodologies for key stabilization strategies cited in recent research.
This protocol enhances chemical stability and saturation solubility, making it ideal for aqueous-based formulations [3].
This method provides a solid matrix that protects AP from heat, light, and oxidative stress [3].
This protocol evaluates the effectiveness of AP as an antioxidant in a specific oil.
The following diagram illustrates the decision-making process for selecting an appropriate stabilization strategy based on your formulation goals.
Q1: Why does this compound sometimes act as a pro-oxidant in our oil formulations, and how can we prevent this? A1: This is a concentration-dependent effect. Studies on camelina seed oil show that low concentrations of AP (0.1-0.2 mM) can exhibit pro-oxidant behavior, reducing the oil's induction period. To prevent this, you must determine the optimal concentration for your specific lipid system. A concentration of 2.0 mM has been shown to provide a significant protective effect. Always conduct a concentration-response study during formulation development [1].
Q2: What are "aspasomes," and what makes them a superior delivery system for this compound? A2: Aspasomes are a specific type of nanovesicle where this compound is not just encapsulated but is used as a primary structural component instead of phospholipids. These vesicles typically also contain cholesterol and a charged lipid like dicetyl phosphate. This system is superior because it inherently leverages the antioxidant property of AP, enhances transdermal delivery, and provides a stable, multifunctional carrier, particularly useful for pathologies involving oxidative stress [3] [4].
Q3: How does encapsulation in a starch inclusion complex protect this compound? A3: High-amylose maize starch (HAMS) forms V-type helical structures that encapsulate this compound molecules within their hydrophobic cavities. This physical encapsulation shields AP from environmental stressors. Research demonstrates that this method significantly improves the thermal, photochemical, and oxidative stability of AP. The complexation also allows for a controlled release profile, potentially delivering the antioxidant to the large intestine [3].
| Aspect | Ascorbyl Palmitate (AP) | Ascorbic Acid (AA) |
|---|---|---|
| General Cytotoxicity | Direct cytotoxicity on normal and tumor cells; dose- and time-dependent (IC₅₀ of 125 µM after 48h in HUVECs) [1] [2]. | Selective cytotoxicity at high, pharmacologic doses (mM range); minimal effect on normal cells at physiologic levels [3]. |
| Primary Mechanism | Induces apoptosis via intrinsic pathway: upregulates caspase-3, -9; downregulates Bcl-2 [1] [2]. | Acts as a pro-oxidant, generating H₂O₂; depletes glutathione (GSH), causing oxidative stress; disrupts cellular metabolism [3]. |
| Key Experimental Models | Human Umbilical Vein Endothelial Cells (HUVECs) [1] [2]. Human osteosarcoma (U2OS) and embryonic kidney (HEK 293) cells [4]. | Papillary Thyroid Carcinoma (PTC) cells (B-CPAP, K1, TPC-1); immortalized normal thyrocytes (Nthy-ori 3-1) [3]. |
| Role in Formulations | Drug carrier in nano-systems (e.g., solid lipid nanoparticles); can exhibit intrinsic cytotoxicity from the carrier itself [5] [4]. | Unstable in aqueous solutions; often used as a free drug in high-dose studies or as a functional component in nanoplatforms [5] [3]. |
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies and results from the key studies cited above.
This study investigated the effects of AP on Human Umbilical Vein Endothelial Cells (HUVECs) [1] [2].
Experimental Protocols
Key Findings
This study explored the anti-cancer mechanisms of high-dose vitamin C in papillary thyroid carcinoma (PTC) cells [3].
Experimental Protocols
Key Findings
The cytotoxicity of this compound and high-dose Ascorbic Acid occurs through distinct pathways, as illustrated below.
When planning your research, the choice between these compounds should be guided by your objective: AP is relevant for studying direct lipid-soluble antioxidant effects or as a component in formulations, while high-dose AA is a key candidate for investigating pro-oxidant anti-cancer strategies.
| Study Model / Measured Outcome | Ascorbyl Palmitate (AP) Performance | α-Tocopherol Performance | Key Findings & Context |
|---|
| Deep-Fat Frying of Seafood (Peroxide Value, POV; p-Anisidine Value, p-AV; TBARS) [1] | Superior Lower POV, p-AV, and TBARS values in fried seafood and oil. | Least Effective Significantly higher oxidation values. | AP was more effective than α-tocopherol in suppressing lipid oxidation during high-temperature frying and subsequent storage [1]. | | Fish Mince & Shrimp Oil (Peroxide Value, TBARS) [2] | Higher Efficacy More effectively reduced lipid oxidation and better preserved EPA/DHA. | Lower Efficacy | AP demonstrated a greater antioxidant effect in protecting polyunsaturated fatty acids in seafood during storage [2]. | | Sunflower Oil Shelf-Life (Rancimat Stability) [3] | Synergistic Effect | Synergistic Effect | A blend of 200 ppm AP with 100 ppm α-tocopherol provided the highest oxidative stability, outperforming either antioxidant used alone [3]. | | In Vitro Radical Scavenging (DPPH, ABTS Assays) [2] | Greater Efficacy Higher radical scavenging activity. | Lower efficacy. | AP showed more potent direct free radical scavenging ability in these chemical assays [2]. | | In Vitro Metal Chelation (Metal Chelating Activity) [2] | Lower efficacy. | Greater Efficacy Higher metal chelating activity. | α-Tocopherol was more effective at chelating pro-oxidant metal ions, a key antioxidant mechanism [2]. |
For reproducibility, here are the methodologies from key studies cited in the tables.
Deep-Fat Frying Study [1]:
Fish Mince and Shrimp Oil Study [2]:
Sunflower Oil Synergy Study [3]:
The differential efficacy of these antioxidants is largely explained by the "Polar Paradox" theory and their distinct chemical mechanisms. The following diagram illustrates the primary antioxidant pathways and a generalized experimental workflow for comparison.
The table below summarizes the key characteristics of Ascorbyl Palmitate compared to common Mineral Ascorbates, based on the gathered data.
| Feature | This compound (Ascorbyl-6-palmitate) | Mineral Ascorbates (e.g., Sodium Ascorbate, Magnesium Ascorbyl Phosphate) |
|---|---|---|
| Chemical Nature | Fat-soluble ester of ascorbic acid and palmitic acid [1] [2] | Mineral salts of ascorbic acid (e.g., sodium, calcium, magnesium) [3] [2] |
| Solubility | Lipid-soluble [4] [5] | Water-soluble [3] |
| pH & GI Irritation | Less acidic; considered non-irritating for sensitive skin and potentially gentler on the stomach [3] [1] | Less acidic than ascorbic acid; "buffered" to be gentler on the GI tract [1] [2] |
| Stability | More stable than pure ascorbic acid against air/light, but less stable in topical formulations compared to SAP and MAP [3] [6] | Generally more stable than ascorbic acid and this compound. SAP and MAP are noted for high stability [3] [6] |
| Bioavailability & Key Findings | - Oral: Hydrolyzed in the gut; ascorbic acid bioavailability similar to standard forms [2].
For research and development purposes, here are the methodologies and key findings from pivotal studies.
The signaling pathway discovered in this study can be visualized as follows:
Visual Abstract of L-AP Mechanism in BV-2 Microglia
The choice between this compound and Mineral Ascorbates is highly application-dependent:
A significant limitation of this analysis is that some findings for this compound, particularly concerning neuroinflammation, are based on a single study of one specific compound (Ascorbic acid 6-palmitate) [8]. More independent research is needed to confirm these mechanisms and explore their therapeutic potential.
A 2018 study specifically investigated the potential cyto-genotoxicity of Ascorbyl Palmitate on Human Umbilical Vein Endothelial Cells (HUVECs). The key quantitative findings from this research are summarized in the table below [1] [2] [3].
| Assessment Endpoint | Experimental Method | Key Findings on this compound |
|---|---|---|
| Cytotoxicity (Cell Viability) | MTT assay | Induced cytotoxicity in a dose-dependent and time-dependent manner. The IC50 value (concentration that kills 50% of cells) was 125 µM after 48 hours of treatment [1] [3]. |
| Apoptosis Induction | Annexin V-FITC/PI Flow Cytometry | Significantly increased the population of cells in both early and late apoptosis compared to the control [1] [3]. |
| Nuclear Morphology Changes | DAPI Staining | Treated cells showed clear chromatin condensation and fragmentation, which are morphological hallmarks of apoptosis [1] [3]. |
| Gene Expression Regulation | Real-time PCR | Up-regulated the expression of pro-apoptotic genes Caspase-3 and Caspase-9, while down-regulating the anti-apoptotic Bcl-2 ratio [1] [3]. |
For researchers seeking to replicate or understand the methodological details of the genotoxicity assessment, the protocols are outlined below [1] [3]:
The following diagram illustrates the signaling pathway through which this compound induces apoptosis in HUVECs, as revealed by the gene expression data.
While the primary focus was on genotoxicity, it is also relevant to compare AP's antioxidant efficacy with other substances. A 2025 study compared AP with Acetylated Epigallocatechin Gallate (A-EGCG) using various in vitro assays and food models [4]. The key comparative data is summarized below.
| Assay / System | This compound (AP) Performance | Acetylated EGCG (A-EGCG) Performance |
|---|---|---|
| DPPH/ABTS Radical Scavenging | Greater efficacy than A-EGCG (p < 0.05) [4]. | Lower radical scavenging than AP [4]. |
| Metal Chelating Activity | Lower efficacy [4]. | Greater activity than AP (p < 0.05) [4]. |
| Inhibition of Lipid Oxidation | Higher efficacy in inhibiting oxidation in a β-carotene-linoleate model system and a lecithin liposome system [4]. | Lower efficacy in the same model systems [4]. |
| Real Food Model (Fish Mince & Shrimp Oil) | More effectively reduced lipid oxidation and better preserved EPA/DHA contents during storage [4]. | Less effective at preventing oxidation in these specific models [4]. |
For researchers and drug development professionals, these findings highlight the importance of a thorough, context-dependent risk-benefit analysis when considering the application of AP. Further investigation, particularly in vivo toxicological studies, would be crucial to determine the relevance of these cellular findings to overall human health.
| Cell Type / Model | Experimental Treatment | Key Findings on Apoptosis & Cytotoxicity | Reference |
|---|
| HUVECs (Human Umbilical Vein Endothelial Cells, normal cells) | AP (25-400 µM for 24h, 48h) | Cytotoxicity: Induced in a dose- and time-dependent manner. IC50: 440 µM (24h), 125 µM (48h). Mechanism: Induced apoptosis; increased caspase-3, caspase-9; decreased Bcl-2. | [1] | | HER2-positive SK-BR-3 Breast Cancer Cells | AP alone and in combination with Trastuzumab | Reduced cell viability in a dose- and time-dependent manner. Enhanced apoptosis when combined with Trastuzumab. Mechanism: Upregulated TP53, BAX, CYCS, CASP3, CASP8; downregulated BCL-2, BCL2L1. | [2] | | U2OS (Osteosarcoma) vs HEK 293 (Embryonic Kidney) Cells | AP-loaded Solid Lipid Nanoparticles (SLN-AP) | Cytotoxic at lower concentrations than free Ascorbic Acid (AA) or Dehydroascorbic Acid (DHA). Better selectivity for targeting tumor cells (U2OS) with a 3% Pluronic F-68 formulation. | [3] | | AGS Gastric Cancer Cells (related mechanism for Vitamin C) | High-dose Vitamin C (Ascorbic Acid) | Induced apoptosis via mitochondrial dysfunction: calcium influx, ROS generation, and ATP depletion. | [4] |
For researchers seeking to replicate or understand the context of these findings, here are the methodologies used in the key studies.
Cell Viability (MTT) Assay [1] [2] [3]: Cells were seeded in 96-well plates and treated with varying doses of AP. After incubation (e.g., 24 or 48 hours), MTT dye was added. Metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Analysis via Flow Cytometry [1] [2]: Cells were treated with AP and then stained with Annexin V-FITC and Propidium Iodide (PI). This allows for the distinction between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Gene Expression Analysis (RT-qPCR) [1] [2]: After treatment, total RNA was extracted from cells and reverse-transcribed into cDNA. The expression levels of target genes (e.g., CASP3, CASP9, BCL-2, BAX) were quantified using real-time PCR, with genes like GAPDH serving as internal controls. Results indicate changes in the mRNA levels of pro- and anti-apoptotic factors.
Caspase Activity Assessment [1]: The mRNA expression of key executioner caspases (e.g., CASP3) and initiator caspases (e.g., CASP9) was evaluated via RT-qPCR. Additionally, the involvement of caspase pathways is often inferred by using specific caspase inhibitors, which, if they reverse cell death, confirm the pathway's role.
Reactive Oxygen Species (ROS) Measurement [4]: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA. After treatment, cells are incubated with the probe, and fluorescence intensity is measured via flow cytometry or fluorescence microscopy, indicating ROS generation.
The experimental data suggests that this compound can induce apoptosis in cancer cells through multiple interconnected mechanisms, which are summarized in the pathway diagram below.
The diagram above illustrates the primary apoptotic pathway induced by AP. The following points elaborate on the experimental evidence for its selectivity:
Selective Toxicity and the Role of Delivery Systems: A key study directly comparing the effects of AP formulated in solid lipid nanoparticles (SLN-AP) on human osteosarcoma cells (U2OS) versus human embryonic kidney cells (HEK 293) found that the formulation was more cytotoxic to the cancer cell line and showed "better selectivity for targeting tumor cell line" [3]. This suggests that AP's effects can be fine-tuned to be more selective against cancer cells.
Enhanced Efficacy of Chemotherapy: AP is not only an active compound itself but also a versatile component in drug delivery. Research shows that AP can form mixed micelles with other agents like TPGS (a vitamin E derivative) to effectively deliver drugs like ginsenoside CK. These AP-based micelles significantly enhanced cellular uptake and promoted tumor accumulation through the Enhanced Permeability and Retention (EPR) effect, leading to superior anti-tumor activity in vitro and in vivo with reduced systemic toxicity [5]. Another study confirmed that combining AP with the therapeutic antibody Trastuzumab created a synergistic effect, further reducing cell viability and enhancing apoptosis in HER2-positive breast cancer cells [2].
The table below summarizes experimental data on ascorbyl palmitate combined with different chemotherapy drugs, highlighting the most effective mass ratios and observed outcomes.
| Chemotherapy Drug | Delivery System | Optimal Mass Ratio (Chemo:AP) | Key Experimental Findings | Citation |
|---|---|---|---|---|
| Paclitaxel (PTX) | Solid Lipid Nanoparticles (SLNs) | 1:2 | In vitro (B16F10 cells): Strong synergistic cytotoxicity; In vivo (mice): Superior tumor growth suppression & reduced Bcl-2/Bax ratio vs. single drugs. | [1] |
| Doxorubicin (DOX) | Liposomes (LPs) | 1:20 | In vitro: Low combination index (0.05-0.56); 2.5x higher cellular DOX uptake; In vivo (mice): Strong antitumor effect, reduced systemic toxicity. | [2] |
| Docetaxel (DOC) | Liposomes (LPs) | 1:200 | In vitro (MCF-7, HepG2, PC-3 cells): Highest synergistic antitumor activity; In vivo (H22 mice): Enhanced therapeutic efficacy, lower systemic toxicity. | [3] |
To ensure the reproducibility of these findings, here are the core methodologies from the cited studies.
1. Nanoparticle Preparation
2. In Vitro Synergy and Cytotoxicity Assessment (MTT Assay)
3. In Vivo Efficacy and Safety Evaluation
The diagram below illustrates the proposed signaling pathway through which this compound exerts its synergistic effects with chemotherapy drugs.
The primary mechanisms behind the synergy are:
This compound (AP) is a lipophilic derivative of Vitamin C, prized for its greater stability compared to its water-soluble counterpart, L-ascorbic acid [1] [2]. It possesses potent antioxidant activity and has demonstrated anti-cancer properties in various studies [1]. However, its therapeutic efficacy is limited by poor water solubility, susceptibility to degradation (accelerated by metal ions and light), and low bioavailability [1]. Nanocarrier systems like SLNs and liposomes are employed to overcome these challenges, enhancing stability, enabling controlled release, and improving delivery efficiency [1] [3].
The table below summarizes the key characteristics of SLNs and Liposomes for delivering this compound, based on experimental data.
| Feature | Solid Lipid Nanoparticles (SLNs) | Liposomes |
|---|---|---|
| Core Structure | Solid lipid matrix at room/body temperature [1] [4] | Aqueous core surrounded by phospholipid bilayers [5] |
| Typical Size Range | ~223 nm [1] | Information varied; one study formed "aspasomes" (a type of AP liposome) [5] |
| AP Loading & Location | Encapsulated within the solid lipid core [1] [2] | Incorporated into the lipid bilayer(s) [5] |
| Key Composition | Glyceryl monostearate (GMS), DDAB, Pluronic F-68 [1] [2] | Phospholipids, Cholesterol, Dicetyl Phosphate [5] |
| AP Stability (Quantitative) | SLNs: ~67.6% AP remaining after 3 months at 4°C [4] NLCs (a related carrier): ~71.1% AP remaining [4] | Nanoemulsion (NE): ~55.2% AP remaining after 3 months at 4°C [4] | | Reported Synergistic Use | Co-delivery with chemotherapeutics (e.g., Paclitaxel) for enhanced anticancer efficacy [1] | Used to form "aspasomes" for enhanced transdermal delivery; co-delivery with other drugs for combination therapy [5] [6] | | Primary Application Focus | Cancer therapy (in vivo studies shown) [1] | Transdermal drug delivery [5] |
For researchers to replicate and build upon these findings, here is a deeper dive into the methodologies and data from key studies.
A 2005 study directly compared the stability of AP in SLNs, Nanostructured Lipid Carriers (NLCs), and a nanoemulsion (NE) over three months [4]. The results clearly show that solid lipid-based carriers (SLNs and NLCs) offer superior protection for AP compared to a liquid-core nanoemulsion, which can be considered analogous to a liposome in terms of its fluid core.
| Formulation Type | Non-degraded AP after 3 months at 4°C |
|---|---|
| NLC | 71.1% ± 1.4 |
| SLN | 67.6% ± 2.9 |
| Nanoemulsion (NE) | 55.2% ± 0.3 |
A common and effective protocol for preparing AP-loaded SLNs is the hot homogenization and ultrasonication method [1] [2]:
A 2017 study developed a dual-drug SLN system co-loading AP and Paclitaxel (PTX) for synergistic cancer therapy [1].
Diagram 1: Experimental workflow for preparing this compound Solid Lipid Nanoparticles (SLNs) via hot homogenization and ultrasonication.
Your choice between SLNs and liposomes should be guided by the specific requirements of your application:
The table below summarizes key experimental findings from studies on related combinations.
| Combination / Formulation | Experimental Model | Key Measured Outcomes | Results & Efficacy | Source |
|---|
| Ascorbyl Palmitate (AP) + Sodium Ascorbyl Phosphate (SAP) | Human clinical trial (33 female volunteers); 12-week topical application [1] | Melanin Index: Measured via Mexameter. Erythema (Redness): Measured via Mexameter. | Significant reduction in both melanin and erythema compared to control. | [1] | | Bioflavonoids + Liposoluble Vitamins (incl. Ascorbyl Tetraisopalmitate) | In vitro & In vivo (hairless mice); topical application [2] | Antioxidant Activity: In vitro chemiluminescence assay. Photoprotection: In vivo sunburn cell count after UV exposure. | Synergistic antioxidant effect in vitro. Significant reduction in sunburn cell formation in vivo; no significant effect on erythema or TEWL. | [2] | | This compound (AP) alone (Neural Uptake) | Animal model (rats); oral administration [3] | Tissue Ascorbate Content: Measured via HPLC in cerebral cortex and carotid body. | ~10x higher ascorbate levels in neural tissues after AP vs. ascorbic acid. | [3] |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
This protocol evaluates the synergistic effects of this compound (AP) and Sodium Ascorbyl Phosphate (SAP) in multiple emulsions.
This protocol assesses the synergy between bioflavonoids and a liposoluble vitamin C derivative, Ascorbyl Tetraisopalmitate (ATIP).
The potential synergistic effect of this compound and bioflavonoids is rooted in their complementary mechanisms of action, which can be visualized as a multi-targeted defense system against oxidative stress.
The diagram shows how this compound acts in lipid-rich environments like cell membranes, while bioflavonoids work throughout cells by scavenging radicals and chelating metals. Together, they create a comprehensive defense network [4] [5] [2].
Current evidence suggests that combining lipid-soluble vitamin C derivatives like this compound with bioflavonoids holds promise for enhanced efficacy in dermatological applications, primarily through complementary antioxidant mechanisms and potential synergy.
For your comparison guide, the most robust supporting data exists for:
A key research gap is a direct, controlled clinical investigation of the specific This compound-bioflavonoid combination. Future studies should focus on standardizing the bioflavonoid component and directly comparing this pair against other antioxidant combinations.